Bullatacin
Description
Propriétés
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBABCNBNDNGODA-UOCXRWNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201101100 | |
| Record name | (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102989-24-2 | |
| Record name | (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102989-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2′R,5R,5′R)-octahydro-5′-[(1R)-1-hydroxyundecyl][2,2′-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201101100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bullatacin from Annona muricata: A Technical Whitepaper on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatacin, a C37 annonaceous acetogenin isolated from Annona muricata, has emerged as a potent antitumor agent with a unique mechanism of action. This document provides a comprehensive technical overview of this compound, covering its discovery, chemical properties, and detailed experimental protocols for its isolation and evaluation. A significant focus is placed on its mechanism of action, which involves the potent inhibition of mitochondrial complex I, leading to ATP depletion and the induction of apoptosis through multiple signaling pathways. This whitepaper aims to serve as an in-depth resource for researchers in oncology and natural product drug discovery, providing the foundational knowledge required for further investigation and potential therapeutic development of this compound and related acetogenins.
Introduction and Discovery
Annona muricata, commonly known as soursop or graviola, is a tropical evergreen tree belonging to the Annonaceae family.[1] Traditionally, various parts of the plant have been used in folk medicine to treat a range of ailments.[2] Phytochemical investigations revealed that A. muricata is a rich source of annonaceous acetogenins, a class of polyketide-derived long-chain fatty acids.[2][3] These compounds, first discovered in the 1980s, have garnered significant scientific interest due to their potent biological activities, particularly their cytotoxicity against cancer cells.[2]
This compound is one of the most potent acetogenins isolated from A. muricata.[4] It is a bis-tetrahydrofuranoid fatty acid lactone with the chemical formula C37H66O7.[5][6] Its discovery and subsequent characterization have highlighted it as a promising candidate for anticancer drug development, exhibiting cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant (MDR) phenotypes.[7][8]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C37H66O7 | [5] |
| Molar Mass | 622.928 g·mol−1 | [6] |
| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | [5] |
| CAS Number | 123123-32-0 | [5] |
| Class | Annonaceous Acetogenin (Polyketide) | [5] |
Mechanism of Action: A Multi-faceted Approach to Cancer Cell Apoptosis
The primary mechanism underlying this compound's potent antitumor activity is its strong inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[7][9][10] This inhibition disrupts ATP production, which is particularly detrimental to cancer cells due to their high energy demands.[9][10] The depletion of ATP is a central event that triggers a cascade of downstream effects, ultimately leading to programmed cell death, or apoptosis.
Several distinct but interconnected signaling pathways are activated by this compound to induce apoptosis:
Mitochondria-Dependent Apoptotic Pathway
This compound's inhibition of Complex I leads to mitochondrial instability. This triggers the intrinsic apoptotic pathway characterized by:
-
Increased Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the generation of ROS.[11][12]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A hallmark of mitochondrial dysfunction.[11][12]
-
Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[11]
-
Caspase Activation: Cytosolic cytochrome c initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3.[11][12]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, further promoting apoptosis.[11][12]
Caption: this compound-induced mitochondria-dependent apoptosis pathway.
cAMP and cGMP Signaling Pathway
Studies have shown that this compound can induce apoptosis by significantly reducing the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][13] The decrease in these second messengers is a critical event in the apoptotic process induced by this compound in certain cell types, such as human hepatoma 2.2.15 cells.[9][13] The addition of agents that elevate cAMP and cGMP levels has been shown to inhibit this compound-induced apoptosis, confirming the importance of this pathway.[13]
Caption: this compound-induced apoptosis via cAMP/cGMP reduction.
Immunogenic Cell Death (ICD)
More recent research suggests that this compound can also trigger immunogenic cell death (ICD) in colon cancer cells.[4] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an antitumor immune response. Key events in this compound-induced ICD include:
-
Endoplasmic Reticulum (ER) Stress: this compound activates ER chaperones, indicating the induction of ER stress.[4]
-
Surface Exposure of Calreticulin (CRT): A key "eat-me" signal for phagocytes.[4]
-
Release of ATP and High Mobility Group Box 1 (HMGB1): These act as danger signals to the immune system.[4]
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxicity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | IC50 / ED50 (nM) | Exposure Time | Assay | Source |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 | 24 hours | Methylene Blue | [14] |
| KB | Human Oral Epidermoid Carcinoma | 2.5 ± 1.2 | 72 hours | Not Specified | [11] |
| KBv200 (MDR) | Human Oral Epidermoid Carcinoma | 2.7 ± 1.3 | 72 hours | Not Specified | [11] |
| SW480 | Human Colon Adenocarcinoma | ~10 | 48 hours | CCK-8 | [4] |
| HT-29 | Human Colon Adenocarcinoma | ~7 | 48 hours | CCK-8 | [4] |
Detailed Experimental Protocols
Isolation and Purification of this compound from Annona muricata Leaves
This protocol is based on the open column chromatography technique.[15][16][17]
5.1.1 Extraction
-
Dry the Annona muricata leaves and grind them into a fine powder.
-
Perform a Soxhlet extraction using ethanol as the solvent. The ratio of solvent to raw material can be optimized, for example, from 1:1 to 1:6 (v/w).[3]
-
Filter the extract using Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness using a rotary evaporator at 50°C to obtain the crude ethanol extract.[3]
5.1.2 Open Column Chromatography
-
Stationary Phase: Use silica gel 60 (0.015-0.040 mm) packed into a glass column.[17]
-
Fractionation (Multi-stage):
-
Stage 1: Dissolve the crude extract in 95% ethanol and load it onto the column. Elute sequentially with solvents of increasing polarity (e.g., n-hexane, mixtures of hexane-acetone, and pure acetone).[17]
-
Stage 2 & 3: Collect fractions from the previous stage that are rich in acetogenins and subject them to further chromatographic separation using different solvent systems (e.g., dichloromethane-acetone mixtures of varying ratios like 7:3 and 1:1).[17]
-
-
Monitoring:
-
Kedde Reagent Test: Use the Kedde reagent to identify fractions containing the α,β-unsaturated γ-lactone ring characteristic of acetogenins. A positive test results in a purplish-red or dark green complex.[16][17]
-
TLC/HPLC: Monitor the fractions using Thin Layer Chromatography or High-Performance Liquid Chromatography for a more detailed separation profile.
-
-
Final Purification:
-
Pool the fractions containing pure this compound.
-
Perform a final purification step using preparative HPLC with a C18 reversed-phase column and a mobile phase such as methanol/water (85/15 v/v).[17]
-
Set the detection wavelength at 220 nm.[17]
-
Collect the this compound peak and evaporate the solvent to obtain the pure compound.
-
Caption: Workflow for the isolation and purification of this compound.
In Vitro Cytotoxicity Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cancer cells (e.g., SW480, HT-29) into 96-well plates at a density of approximately 8 x 10³ cells/well and culture for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 32 nM) or a DMSO vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][18]
-
Cell Treatment: Culture and treat cells with this compound as described for the cytotoxicity assay.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin and then inactivate it with a serum-containing medium.[18]
-
Washing: Wash the collected cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-9, Caspase-3, PARP, Cytochrome c, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound, a prominent acetogenin from Annona muricata, stands out as a highly potent natural compound with significant anticancer potential. Its well-defined mechanism of action, centered on the inhibition of mitochondrial complex I and subsequent induction of apoptosis through multiple pathways, makes it a compelling subject for drug development. The data presented in this whitepaper, from its cytotoxic efficacy at nanomolar concentrations to detailed protocols for its study, provide a solid foundation for further research.
Future investigations should focus on overcoming the challenges associated with its clinical translation, such as potential toxicity to normal cells and poor bioavailability.[19] The development of novel drug delivery systems, such as polymeric nanoparticles, could help mitigate these issues.[20] Furthermore, exploring synergistic combinations of this compound with existing chemotherapeutic agents may enhance its efficacy and reduce required dosages. Continued research into this compound and other annonaceous acetogenins is crucial for unlocking their full therapeutic potential in the fight against cancer.
References
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C37H66O7 | CID 11124994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mode of action of this compound: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Isolation of this compound from Annona muricata Leaves Extract Using an Open Column Chromatography Technique | Scientific.Net [scientific.net]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
- 17. researchgate.net [researchgate.net]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Bullatacin: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin is a naturally occurring polyketide from the Annonaceae family of plants and a prominent member of the acetogenin class of compounds.[1] First isolated from the bark of Annona bullata, this bis-tetrahydrofuranoid fatty acid lactone has garnered significant attention within the scientific community for its potent cytotoxic and antitumor properties.[2][3] Exhibiting efficacy against a broad spectrum of cancer cell lines, including multidrug-resistant strains, this compound presents a compelling scaffold for the development of novel chemotherapeutic agents.[4][5] This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its complex molecular structure, and its mechanisms of biological action, with a focus on data and methodologies pertinent to researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is characterized by a C37 fatty acid backbone containing two flanking tetrahydrofuran (THF) rings, a terminal α,β-unsaturated γ-lactone, and several hydroxyl groups that contribute to its biological activity.[6] The lipophilic nature of the long hydrocarbon chain combined with the polar functional groups results in poor aqueous solubility, a key challenge in its therapeutic development.[7][8]
| Property | Value | Reference |
| Molecular Formula | C37H66O7 | [9] |
| Molecular Weight | 622.9 g/mol | [9] |
| CAS Number | 123123-32-0 | [9] |
| Appearance | White solid | [10] |
| Solubility | Poor in water (< 1 µg/mL) | [7][8] |
| Synonyms | Annonareticin, Rolliniastatin 2, Squamocin G | [1] |
Molecular Structure
The absolute stereochemistry of this compound has been elucidated through extensive spectroscopic analysis and confirmed by total synthesis.[11][12] The molecule possesses multiple chiral centers, with the relative stereochemistry of the tetrahydrofuran rings and their flanking hydroxyl groups being critical for its potent biological activity. The core structure features a threo/trans/threo/trans/erythro configuration of the oxygenated carbons.
Structure of (+)-Bullatacin: (Image of the chemical structure of this compound would be placed here in a full document)
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[13][14] This inhibition leads to a significant depletion of intracellular ATP levels, which is particularly detrimental to cancer cells with their high energy demands.[5] This mechanism of action provides a distinct advantage in overcoming multidrug resistance in tumors that rely on ATP-dependent efflux pumps.[5]
Beyond its primary effect on mitochondrial respiration, this compound has been shown to induce apoptosis in various cancer cell lines.[4][15] This programmed cell death is mediated through several signaling pathways, including the reduction of intracellular cAMP and cGMP levels and the activation of the endoplasmic reticulum stress (ERS) signaling pathway.[4][16][17]
Cytotoxicity Data
This compound exhibits remarkable cytotoxicity against a wide range of human cancer cell lines, often at nanomolar concentrations. Its potency is frequently compared to and, in many cases, surpasses that of established chemotherapeutic drugs like doxorubicin and taxol.[8]
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| L1210 | Murine Leukemia | - | [13] |
| A2780 | Ovarian Cancer | - | [13] |
| SW480 | Colon Cancer | ~10 nM | [4] |
| HT-29 | Colon Cancer | ~7 nM | [4] |
| 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 nM | [15] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Cytotoxic at 1.0 µg/ml | [5][18] |
| MCF-7/wt | Breast Adenocarcinoma | Cytostatic at 1.0 µg/ml | [5][18] |
| P388 | Murine Leukemia | 1.04 x 10⁻⁴ µM | [14] |
| A-549 | Human Lung Carcinoma | - | [16] |
| HT-29 | Human Colon Adenocarcinoma | - | [16] |
| A-498 | Human Kidney Carcinoma | - | [16] |
Experimental Protocols
Isolation and Purification of this compound from Annona muricata Leaves
This protocol describes a general method for the isolation of this compound using open column chromatography.[10][19][20][21]
1. Extraction:
-
Air-dried and powdered leaves of Annona muricata are macerated with methanol at room temperature.
-
The extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
The bioactive fractions (typically chloroform and ethyl acetate) are identified using a bioassay such as the brine shrimp lethality test.
3. Open Column Chromatography:
-
The bioactive fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Purification:
-
Fractions containing this compound are pooled and further purified by repeated column chromatography, often using different solvent systems or Sephadex LH-20.
-
The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).[10]
Cytotoxicity Assay (CCK-8 Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.[4]
1. Cell Seeding:
-
Cancer cells (e.g., SW480, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
2. Treatment:
-
Cells are treated with various concentrations of this compound (e.g., 0-100 nM) and a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
3. CCK-8 Assay:
-
10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
The absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for Isolation and Bioactivity Screening
Caption: General workflow for the isolation and bioactivity testing of this compound.
Conclusion
This compound remains a molecule of significant interest in the field of natural product chemistry and oncology. Its potent and selective cytotoxicity against cancer cells, coupled with a unique mechanism of action, underscores its potential as a lead compound for the development of new anticancer drugs. However, challenges related to its poor water solubility, complex synthesis, and potential for toxicity necessitate further research. The development of novel drug delivery systems and the synthesis of more soluble and equally potent analogs are promising avenues for future investigation that may unlock the full therapeutic potential of this remarkable acetogenin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. This compound | C37H66O7 | CID 11124994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. Mode of action of this compound: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Practical Isolation of this compound from Annona muricata Leaves Extract Using an Open Column Chromatography Technique | Scientific.Net [scientific.net]
- 20. Practical Isolation of this compound from <i>Annona muricata</i> Leaves Extract Using an Open Column Chromatog… [ouci.dntb.gov.ua]
- 21. scholar.ui.ac.id [scholar.ui.ac.id]
Bullatacin: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatacin, a potent annonaceous acetogenin, has garnered significant interest within the scientific community due to its profound cytotoxic and antitumor activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant tissues. Furthermore, this document outlines the experimental protocols for the extraction, isolation, and purification of this compound. A significant focus is placed on its biosynthetic origins, proposing a putative pathway rooted in polyketide synthesis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and potential therapeutic application of this promising natural compound.
Natural Sources of this compound
This compound is a secondary metabolite found exclusively within the plant family Annonaceae, a large family of flowering plants commonly known as the custard apple family. The primary sources of this compound are species within the genus Annona.
Key Plant Sources:
-
Annona squamosa L.: Commonly known as the sugar apple or custard apple, this species is a significant source of this compound. The compound has been isolated from its seeds and bark.[1][2]
-
Annona muricata L.: Also known as soursop or graviola, its leaves are a notable source of various acetogenins, including this compound.[3]
-
Annona bullata A.Rich.: The bark of this species has also been identified as a source of this compound.[3]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the geographical origin. The following table summarizes the available quantitative data for this compound and related acetogenins in different plant parts.
| Plant Species | Plant Part | Compound | Concentration (mg/g) | Analytical Method |
| Annona squamosa | Seed Oil | This compound | 256.18 | HPLC |
| Annona muricata | Leaves | Total Acetogenins | 242 | Kedde Reagent Assay |
Note: The value for Annona muricata leaves represents the total acetogenin content, of which this compound is a component. Further research is required to determine the precise concentration of this compound in this and other plant tissues.
Experimental Protocols: Extraction, Isolation, and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction with organic solvents followed by chromatographic purification. The lipophilic nature of this compound dictates the choice of solvents and chromatographic techniques.
Extraction of Acetogenins from Annona muricata Leaves
This protocol describes a general method for the extraction of an acetogenin-rich fraction from soursop leaves.
Materials:
-
Dried and powdered leaves of Annona muricata
-
Methanol
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Macerate the dried, powdered leaves in methanol at room temperature for 24-48 hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
The crude extract can be further partitioned with solvents of varying polarity to enrich the acetogenin fraction.
Isolation and Purification by Column Chromatography
A multi-step open column chromatography procedure is effective for the isolation of this compound from the crude extract.
Materials:
-
Acetogenin-rich extract
-
Silica gel 60 (stationary phase)
-
Hexane
-
Acetone
-
Dichloromethane
-
Kedde reagent (for detection)
-
Glass column for chromatography
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel 60 in hexane and pour it into the chromatography column to create a packed bed.
-
Sample Loading: Dissolve the acetogenin-rich extract in a minimal amount of a suitable solvent (e.g., 95% ethanol) and load it onto the top of the silica gel column.[3]
-
Elution - Step 1: Begin elution with a non-polar solvent system, such as pure hexane, followed by a gradient of increasing polarity with acetone (e.g., hexane-acetone mixtures).[3]
-
Elution - Step 2: Fractions rich in acetogenins, as identified by the Kedde reagent test, are pooled and subjected to a second round of column chromatography. A different solvent system, such as dichloromethane-acetone mixtures of increasing polarity, can be used for elution.[3]
-
Elution - Step 3: A final purification step may involve another round of column chromatography, potentially with an isocratic solvent system (e.g., dichloromethane-acetone 1:1) to isolate this compound.[3]
-
Fraction Analysis: Collect fractions throughout the elution process and monitor the presence of acetogenins using the Kedde reagent. A pink to reddish-purple color indicates a positive result.
-
Final Purification by HPLC: The fractions containing this compound can be further purified to high purity using High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column and a mobile phase such as methanol/water.
Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Biosynthesis Pathway of this compound
The biosynthesis of annonaceous acetogenins, including this compound, is understood to originate from the polyketide pathway.[4] This pathway is analogous to fatty acid synthesis but with a greater diversity of starter and extender units and reductive steps, leading to a wide array of complex natural products. The precise enzymatic machinery and genetic basis for this compound biosynthesis in Annona species have not yet been fully elucidated. However, a putative pathway can be proposed based on the established principles of polyketide and tetrahydrofuran ring biosynthesis.
Hypothetical Biosynthetic Pathway
The biosynthesis is hypothesized to begin with a long-chain fatty acid precursor, which undergoes a series of modifications catalyzed by a Type I Polyketide Synthase (PKS) complex. The characteristic bis-tetrahydrofuran (THF) core of this compound is likely formed through the epoxidation of double bonds in the polyketide chain, followed by intramolecular cyclization.
Key Steps:
-
Polyketide Chain Assembly: A Type I PKS iteratively condenses extender units (likely malonyl-CoA) onto a starter unit to build the long carbon backbone.
-
Introduction of Unsaturation: Specific dehydratase (DH) domains within the PKS modules would introduce double bonds at precise locations in the growing polyketide chain.
-
Epoxidation: One or more dedicated epoxidase enzymes catalyze the formation of epoxide rings from the double bonds.
-
Cyclization to THF Rings: The epoxide rings are then opened by the nucleophilic attack of a hydroxyl group elsewhere on the chain, leading to the formation of the THF rings. This cyclization is likely catalyzed by a cyclase enzyme.
-
Lactone Formation: The terminal carboxylic acid of the fatty acid chain is esterified with a propan-2-ol unit, which then cyclizes to form the characteristic α,β-unsaturated γ-lactone ring.
Diagram of the Proposed Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound remains a compound of significant interest for its potent biological activities. This guide has summarized the current knowledge on its natural sources, providing quantitative data where available, and detailed experimental protocols for its isolation. While the general biosynthetic pathway is understood to be of polyketide origin, the specific genetic and enzymatic details remain an area for future research. Elucidation of the complete biosynthetic pathway could enable the production of this compound and novel analogues through synthetic biology approaches, paving the way for the development of new therapeutic agents. Further quantitative studies across a wider range of Annona species and tissues are also necessary to optimize the sourcing of this valuable natural product.
References
Spectroscopic Scrutiny of Bullatacin: An In-Depth Technical Guide to its NMR and Mass Spectrometric Analysis
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of Bullatacin, a potent Annonaceous acetogenin, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this compound through the interpretation of its spectral data. Included are detailed experimental protocols, tabulated spectral data for easy reference, and visualizations of analytical workflows and biological signaling pathways.
Introduction
This compound, a C-37 polyketide natural product isolated from the Annonaceae family of plants, has garnered significant scientific interest due to its potent cytotoxic and antitumor activities.[1] Its complex structure, featuring a long aliphatic chain with multiple stereocenters, tetrahydrofuran (THF) rings, hydroxyl groups, and a terminal α,β-unsaturated γ-lactone ring, necessitates sophisticated analytical techniques for complete characterization. NMR and MS are indispensable tools for the unambiguous structural determination and confirmation of such complex natural products.[2] This guide serves as a core technical resource for the spectroscopic analysis of this compound.
Data Presentation
The following tables summarize the key quantitative data obtained from the NMR and mass spectrometric analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 1 | ~174.0 | - |
| 2 | ~131.0 | - |
| 3 | ~151.8 | 7.15-7.20 (m) |
| 4 | ~78.0 | 5.00-5.10 (q, J ≈ 6.8) |
| 5 | ~33.0 | 2.45-2.55 (m) |
| ... | ... | ... |
| 34 | ~70.0 | 3.75-3.85 (m) |
| 35 | ~19.0 | 1.40-1.45 (d, J ≈ 6.8) |
| 36 | - | 1.20-1.40 (br s) |
| 37 | ~14.0 | 0.85-0.90 (t, J ≈ 7.0) |
| THF Carbons | 70.0-85.0 | 3.30-4.00 (m) |
| Hydroxyl-bearing Carbons | 65.0-75.0 | 3.40-3.80 (m) |
| Methylene Carbons | 22.0-35.0 | 1.20-1.60 (m) |
Note: The chemical shifts for the long aliphatic chain (positions 6-33) and the tetrahydrofuran (THF) rings are complex and often overlap. The data presented here are approximate ranges typical for this class of compounds. Definitive assignment requires a full suite of 2D NMR experiments (COSY, HSQC, HMBC).
Table 2: Mass Spectrometry Data for this compound
Mass spectrometry of Annonaceous acetogenins is often performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4] Adduct formation with sodium ([M+Na]⁺) or lithium ([M+Li]⁺) is common and often aids in fragmentation analysis.[5]
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |
| [M+H]⁺ | 623.4887 | ~623.5 | Protonated molecule |
| [M+Na]⁺ | 645.4706 | ~645.5 | Sodiated adduct |
| [M+Li]⁺ | 629.4993 | ~629.5 | Lithiated adduct |
| Fragment 1 | Variable | Variable | Cleavage at the C-C bonds flanking the THF rings. |
| Fragment 2 | Variable | Variable | Loss of water molecules from the hydroxyl groups. |
| Fragment 3 | Variable | Variable | Cleavage of the aliphatic chain. |
Note: The fragmentation of this compound is complex and dependent on the ionization method and collision energy. The observed fragments can provide information about the location of the THF rings and hydroxyl groups along the aliphatic chain.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, based on established protocols for Annonaceous acetogenins.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
For quantitative NMR (qNMR), a known amount of an internal standard (e.g., dimethyl fumarate) is added.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the final sample height in the NMR tube is at least 4 cm.
-
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature.[7]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-degree pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (2-5 seconds).
-
2D NMR: To fully elucidate the structure, a suite of 2D NMR experiments is essential, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the different spin systems and determining the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through-space proton-proton interactions.
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J values) in the ¹H NMR spectrum to deduce dihedral angles and stereochemical relationships.
-
Combine all 1D and 2D NMR data to assign all proton and carbon signals and confirm the structure of this compound.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Data Acquisition (LC-MS/MS):
-
Couple a High-Performance Liquid Chromatography (HPLC) system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
HPLC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Mass Spectrometer Conditions (ESI positive mode):
-
Set the capillary voltage, cone voltage, and desolvation gas flow to optimal values for this compound.
-
Acquire full scan mass spectra to determine the molecular weight and identify adducts ([M+H]⁺, [M+Na]⁺).
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M+Li]⁺) and subjecting it to collision-induced dissociation (CID).
-
Vary the collision energy to obtain a range of fragment ions.
-
-
-
Data Analysis:
-
Analyze the full scan spectra to confirm the molecular formula of this compound.
-
Interpret the MS/MS spectra to identify characteristic fragmentation patterns. The fragmentation of the aliphatic chain and around the THF rings can provide valuable structural information.
-
Compare the observed fragmentation patterns with those of known Annonaceous acetogenins to aid in structural confirmation.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Signaling Pathway
This compound is known to induce apoptosis in cancer cells through various mechanisms, including the reduction of intracellular cAMP and cGMP levels. The following diagram depicts a simplified logical relationship in this signaling pathway.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1 H qNMR Quantification of Annonaceous Acetogenins in Crude Extracts of Annona muricata L. Fruit Pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MALDI-TOF MS Profiling of Annonaceous Acetogenins in Annona muricata Products for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation [nmr.chem.ualberta.ca]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Bullatacin in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin, a member of the annonaceous acetogenins, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Its efficacy extends to multidrug-resistant (MDR) cancer cells, a significant hurdle in current chemotherapy regimens. This technical guide provides an in-depth exploration of the molecular pathways and cellular consequences of this compound treatment in cancer cells, supported by quantitative data, experimental methodologies, and visual representations of the key mechanisms.
Primary Mechanism of Action: Inhibition of Mitochondrial Complex I and ATP Depletion
The principal mode of action of this compound is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the flow of electrons, leading to a cascade of events that are particularly detrimental to cancer cells due to their high energy demands.
The inhibition of Complex I by this compound has two major consequences:
-
Decreased ATP Production: By blocking the electron transport chain, this compound severely curtails ATP synthesis through oxidative phosphorylation. This ATP depletion is a critical blow to cancer cells, especially MDR cells that rely on ATP-dependent efflux pumps like P-glycoprotein (P-gp) to expel chemotherapeutic agents.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS). This increase in oxidative stress contributes to cellular damage and the induction of apoptosis.
Induction of Apoptosis
This compound's primary cytotoxic effect is the induction of apoptosis, or programmed cell death. This is achieved through multiple interconnected pathways.
Mitochondria-Dependent (Intrinsic) Apoptosis Pathway
The depletion of ATP and the increase in ROS trigger the intrinsic apoptosis pathway. This pathway is characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and cellular stress lead to the opening of the mitochondrial permeability transition pore (mPTP).
-
Cytochrome c Release: The opening of the mPTP allows for the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, such as caspase-3.
-
Cellular Dismantling: Activated caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Downregulation of cAMP and cGMP
Studies have shown that this compound can induce apoptosis by decreasing the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A reduction in these second messengers can influence various signaling pathways that regulate cell survival and proliferation, thereby contributing to the apoptotic response. The decrease in both cAMP and cGMP levels is dose- and time-dependent.
Immunogenic Cell Death (ICD)
More recent research has unveiled a novel mechanism of action for this compound: the induction of immunogenic cell death (ICD). ICD is a form of apoptosis that elicits an immune response against cancer cells. This compound triggers ICD by inducing endoplasmic reticulum (ER) stress.
The key events in this compound-induced ICD include:
-
ER Stress: this compound treatment leads to the upregulation of ER stress markers such as calnexin and C/EBP homologous protein (CHOP).
-
Surface Exposure of Damage-Associated Molecular Patterns (DAMPs): The ER stress response results in the translocation of DAMPs, such as calreticulin (CRT) and heat shock protein 90 (HSP90), to the cell surface. These molecules act as "eat-me" signals for phagocytic cells of the immune system.
-
Release of DAMPs: In late apoptosis, this compound-treated cells release other DAMPs, including high-mobility group box 1 (HMGB1), ATP, HSP70, and HSP90.
-
Immune System Activation: The surface-exposed and released DAMPs recruit and activate dendritic cells (DCs) and other antigen-presenting cells (APCs). This leads to the presentation of tumor antigens to T cells, thereby initiating an anti-tumor immune response.
Overcoming Multidrug Resistance (MDR)
This compound demonstrates significant cytotoxicity against MDR cancer cells. This is primarily due to its mechanism of ATP depletion. MDR cells often overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic drugs out of the cell in an ATP-dependent manner. By depleting cellular ATP, this compound incapacitates these efflux pumps, rendering the cancer cells susceptible to the cytotoxic effects of this compound and potentially other co-administered chemotherapeutic agents.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW480 | Colon Cancer | ~10 | |
| HT-29 | Colon Cancer | ~7 | |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 | |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Cytotoxic at 1.0 µg/ml | |
| MCF-7/wt | Breast Adenocarcinoma | Cytostatic at 1.0 µg/ml |
Table 2: Induction of Apoptosis and Signaling Molecule Modulation
| Cell Line | Effect | Concentration/Time | Result | Reference |
| 2.2.15 | Apoptosis | 10⁻³ to 1.0 µM (16 hr) | Concentration-dependent increase in apoptosis | |
| 2.2.15 | cAMP Levels | 16 hr | 90.5 ± 3.2% decrease | |
| 2.2.15 | cGMP Levels | 16 hr | 47.3 ± 12.8% decrease | |
| SW480 & HT-29 | Apoptosis | 10 nM (time-dependent) | Time-dependent increase in apoptosis |
Table 3: Induction of Immunogenic Cell Death Markers
| Cell Line | Marker | Treatment | Result | Reference |
| SW480 & HT-29 | Surface CRT & HSP90 | 10 nM (~6 hr) | Significant accumulation on cell surface | |
| SW480 & HT-29 | HMGB1, HSP70, HSP90 Release | 10 nM (36 hr) | Release into conditioned media | |
| SW480 & HT-29 | ATP Release | 10 nM (1 hr) | Significant upregulation of intracellular and extracellular ATP |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (CCK-8/MTS)
-
Cell Seeding: Cancer cells (e.g., SW480, HT-29) are seeded into 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0.5 to 32 nM) for a specified duration (e.g., 24, 48 hours).
-
Reagent Addition: 10 µL of CCK-8 or MTS reagent is added to each well.
-
Incubation: Plates are incubated at 37°C for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentration and for various time points.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Cell Lysis: this compound-treated and control cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., caspases, CRT, HSP90, CHOP) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
A Technical Guide to Bullatacin-Induced Apoptosis Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Bullatacin, a potent Annonaceous acetogenin, has demonstrated significant antitumor activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through multiple, interconnected signaling pathways. This technical guide provides an in-depth exploration of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's role as a pro-apoptotic agent. The core mechanisms discussed include the inhibition of mitochondrial complex I, generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, activation of the intrinsic caspase cascade, reduction of intracellular cyclic nucleotide levels, and the induction of immunogenic cell death via endoplasmic reticulum stress.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis primarily through the intrinsic, or mitochondrial-dependent, pathway. This process is initiated by its potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1] This inhibition leads to a cascade of downstream events culminating in programmed cell death.
Mitochondrial-Dependent (Intrinsic) Pathway
The intrinsic pathway is the central mechanism of this compound-induced apoptosis.[2][3] The sequence of events is as follows:
-
Inhibition of Complex I and ATP Depletion: this compound is a powerful inhibitor of mitochondrial complex I, which disrupts the electron transport chain.[1] This blockage of oxidative phosphorylation leads to a significant decrease in adenosine triphosphate (ATP) production, depriving the highly metabolic cancer cells of their primary energy source.[1]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain causes an electron leak, leading to the increased production of intracellular Reactive Oxygen Species (ROS).[2] This upregulation of ROS is a critical early event in this compound-mediated cell death.[2]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS and inhibition of complex I lead to the destabilization and downregulation of the mitochondrial membrane potential (ΔΨm) in a concentration-dependent manner.[2][3]
-
Cytochrome c Release: The loss of ΔΨm results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2]
-
Caspase Cascade Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9.[2][3] Activated caspase-9 then cleaves and activates the executioner caspase-3.[2][3]
-
Execution of Apoptosis: Caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Studies confirm that this compound-induced apoptosis is antagonized by a caspase-9 inhibitor (z-LEHD-fmk) but not by a caspase-8 inhibitor (z-IETD-fmk), confirming the pathway's reliance on caspase-9 and its independence from the extrinsic (death receptor) pathway.[2][3]
Role of Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway.[4] However, studies on this compound's effect on these proteins have yielded specific results. In ABCB1-overexpressing KBv200 cells, treatment with this compound did not cause a significant change in the expression levels of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax.[2][3] This suggests that in some cellular contexts, this compound may bypass the need to alter the expression of these key regulators, inducing apoptosis primarily through direct mitochondrial insult and ROS production.[2]
Reduction of Intracellular cAMP and cGMP
A distinct mechanism of action has been identified in human hepatoma 2.2.15 cells. In this cell line, this compound induces apoptosis by causing a time- and concentration-dependent decrease in the levels of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[5] The reduction in these crucial second messengers parallels the magnitude of apoptosis.[5] Furthermore, the apoptotic effect can be inhibited by agents that elevate cAMP and cGMP levels, suggesting this pathway plays a crucial role in this compound's effect in specific cancer types.[5]
Induction of Immunogenic Cell Death (ICD)
More recent research has shown that this compound can also function as an inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response.[6][7] This process is triggered by activating endoplasmic reticulum (ER) stress.
Key events in this compound-induced ICD include:
-
ATP Release: this compound causes a significant release of ATP from cancer cells even before the onset of apoptosis.[6][8] Extracellular ATP acts as a "find-me" signal for immune cells.
-
Calreticulin (CRT) Exposure: Following ER stress, calreticulin (CRT) translocates to the surface of the dying cancer cell.[6] Surface-exposed CRT is a potent "eat-me" signal that promotes phagocytosis by dendritic cells.[6]
-
HMGB1 Release: In later stages of apoptosis, High Mobility Group Box 1 (HMGB1) is released from the cell.[6] Extracellular HMGB1 signals danger to the immune system, promoting antigen presentation and T-cell responses.
This ICD pathway adds another dimension to this compound's therapeutic potential, suggesting it not only kills tumor cells directly but also flags them for destruction by the immune system.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 nM | 24 hours | [9] |
| SW480 | Colon Cancer | ~10 nM | 48 hours | [6] |
| HT-29 | Colon Cancer | ~7 nM | 48 hours | [6] |
Table 2: Concentration-Dependent Effects of this compound in KBv200 Cells (48h Treatment)
| This compound Conc. | Event / Marker | Observation | Reference |
| 5 nmol/L | Cytosolic Cytochrome c | Becomes clearly detectable via Western blot | [2] |
| 20 nmol/L | Cytosolic Cytochrome c | Signal fully developed, indicating significant release | [2] |
| 0 - 20 nmol/L | Caspase-9 & -3 | Concentration-dependent activation (cleavage) | [2] |
| 0 - 20 nmol/L | Caspase-8 | No activation observed | [2][3] |
| 0 - 20 nmol/L | Bcl-2, Bax, Fas | No significant alteration in expression levels | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate this compound's apoptotic mechanisms.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding & Treatment: Seed cells (e.g., 1 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period (e.g., 16, 24, 48 hours).
-
Cell Harvesting: For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium. For suspension cells, collect them directly.
-
Centrifugation: Transfer cells to a microcentrifuge tube and pellet by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Detection of Intracellular ROS
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts DCFH to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the amount of intracellular ROS.
Protocol:
-
Treat cells with this compound as described in the previous protocol.
-
At the end of the treatment period, remove the medium and wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium at 37°C for 15-20 minutes.[2]
-
Harvest the cells and wash with PBS to remove excess probe.
-
Resuspend the cells in PBS.
-
Immediately analyze the fluorescence intensity of DCF using a flow cytometer or a fluorescence microplate reader.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the proteins of interest (e.g., Caspase-9, Caspase-3, PARP, Cytochrome c).
Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. To detect cytochrome c release, cytosolic and mitochondrial fractions must be prepared using a fractionation kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-cleaved-PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bullatacin as a Mitochondrial Complex I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatacin, a member of the Annonaceous acetogenin family of natural products, is a highly potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Its cytotoxicity, particularly against multidrug-resistant (MDR) cancer cells, is primarily attributed to this mechanism. By disrupting the mitochondrial electron transport chain at its primary entry point, this compound triggers a cascade of events including profound ATP depletion, increased production of reactive oxygen species (ROS), and the induction of programmed cell death. This technical guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in oncology and mitochondrial medicine.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its potent bioactivity by targeting Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.[2]
The binding site of acetogenins like this compound is within the long ubiquinone (Q) binding tunnel of Complex I.[3] The molecule is long enough to fill the entire tunnel, from its entrance to the Q reduction site.[3] This physical obstruction prevents the binding of the natural substrate, ubiquinone, thereby halting electron flow. The inhibitory potency of this compound and its analogs has been shown to be even greater than that of classical Complex I inhibitors such as rotenone and piericidin.[3][4]
The direct consequences of this inhibition are:
-
Blocked NADH Oxidation: The regeneration of NAD+ from NADH is halted, impacting numerous cellular redox reactions.
-
Reduced Proton Pumping: Complex I contributes significantly to the proton-motive force by pumping protons across the inner mitochondrial membrane. Inhibition by this compound diminishes this gradient.[3]
-
ATP Depletion: The disruption of the proton gradient directly impairs the ability of ATP synthase to produce ATP, leading to a severe energy deficit within the cell.[1][5] This is a key mechanism for its efficacy against MDR cancer cells, which often rely on ATP-dependent efflux pumps.[5]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to the accumulation of electrons, which can then be prematurely transferred to molecular oxygen, generating superoxide anions and other ROS.[1] This induces a state of oxidative stress.
Quantitative Data on this compound's Bioactivity
The efficacy of this compound has been quantified across various cell lines and mitochondrial preparations. The following tables summarize key inhibitory concentrations and effects.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 Value | Exposure Time | Reference |
| SW480 | Colon Cancer | ~10 nM | 48 h | [6] |
| HT-29 | Colon Cancer | ~7 nM | 48 h | [6] |
| KB | Oral Epidermoid Carcinoma | 2.5 ± 1.2 nM | 72 h | [1] |
| KBv200 (MDR) | Oral Epidermoid Carcinoma | 2.7 ± 1.3 nM | 72 h | [1] |
| MCF-7/Adr (MDR) | Mammary Adenocarcinoma | Effective at 1.0 µg/ml to 1.0 x 10⁻⁴ µg/ml | Not Specified | [7] |
| 2.2.15 (HepG2-HBV) | Hepatocellular Carcinoma | 7.8 ± 2.5 nM | 24 h | [8] |
Table 2: Inhibition of Mitochondrial Complex I
| Inhibitor | Source | Parameter | Value | Reference |
| Rolliniastatin-2 (this compound) | Bovine Heart Submitochondrial Particles | IC50 | 0.6 nM | [4] |
| Rolliniastatin-2 (this compound) | Bovine Heart Submitochondrial Particles | Ki | 1.5 nM | [4] |
| Piericidin A | Bovine Heart Submitochondrial Particles | IC50 | 1.0 nM | [4] |
| Rotenone | Bovine Heart Submitochondrial Particles | IC50 | 4.0 nM | [4] |
Table 3: Effects on Other Cellular Processes
| Cell Line | Process Affected | Effect | Concentration | Time | Reference |
| 2.2.15 | Intracellular cAMP | 90.5 ± 3.2% decrease | Not Specified | 16 h | [9] |
| 2.2.15 | Intracellular cGMP | 47.3 ± 12.8% decrease | Not Specified | 16 h | [9] |
| SW480 & HT-29 | Intracellular & Extracellular ATP | Significantly upregulated | 10 nM | 1 h | [6] |
| KBv200 | ROS Generation | Concentration-dependent increase | 0.5 - 2.0 nM | 12 h | [1] |
| KBv200 | Mitochondrial Membrane Potential (ΔΨm) | Concentration-dependent decrease | 0.5 - 2.0 nM | 12 h | [1] |
Signaling Pathways and Cellular Fate
This compound's inhibition of Complex I initiates multiple downstream signaling pathways, ultimately leading to cell death.
Figure 1: Inhibition of the Mitochondrial Electron Transport Chain by this compound.
Mitochondria-Dependent Apoptosis
A primary outcome of this compound treatment is the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[1] This process is characterized by:
-
ROS Generation & ΔΨm Collapse: Inhibition of Complex I leads to increased ROS and a decrease in the mitochondrial membrane potential (ΔΨm).[1]
-
Cytochrome c Release: The loss of ΔΨm and other mitochondrial stresses trigger the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c from the intermembrane space into the cytosol.[1]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]
-
Execution Phase: Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates like PARP (Poly (ADP-ribose) polymerase).[1]
Figure 2: this compound-Induced Mitochondria-Dependent Apoptotic Pathway.
Immunogenic Cell Death (ICD)
Recent evidence suggests that this compound can also induce immunogenic cell death (ICD) in cancer cells, a form of apoptosis that stimulates an anti-tumor immune response.[6] This is mediated by the activation of the endoplasmic reticulum stress (ERS) pathway.[6] Key hallmarks of this compound-induced ICD include:
-
Surface Exposure of "Eat-Me" Signals: Calreticulin (CRT) and heat shock protein 90 (HSP90) translocate to the surface of the dying cell, signaling for phagocytosis by immune cells.[6]
-
Release of "Find-Me" Signals: ATP is released from the cell in the early stages, acting as a chemoattractant for immune cells like macrophages and dendritic cells.[6]
-
Release of Danger Signals: High-mobility group box 1 (HMGB1) is released into the extracellular space, further promoting immune activation.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Mitochondrial Complex I Activity Assay (Spectrophotometric)
This protocol measures Complex I-dependent NADH oxidation in isolated mitochondria or submitochondrial particles (SMPs).
Materials:
-
Isolated mitochondria or SMPs
-
Assay Buffer: 25 mM KCl, 25 mM MOPS, pH 7.4
-
NADH solution (e.g., 200 µM)
-
Ubiquinone-1 (e.g., 100 µM)
-
Antimycin A (Complex III inhibitor, e.g., 50 nM)
-
Rotenone (Positive control inhibitor, e.g., 100 nM)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
UV-Vis Spectrophotometer
Procedure:
-
Resuspend isolated mitochondria or SMPs in assay buffer to a final concentration of approximately 25 µg/mL.
-
Add Antimycin A to inhibit downstream electron transport at Complex III.
-
Add Ubiquinone-1 as the electron acceptor for Complex I.
-
Add this compound at various concentrations (or vehicle control) and incubate for a defined period.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm (ε = 6200 M⁻¹cm⁻¹), which corresponds to the rate of NADH oxidation.[10]
-
Confirm that the activity is Complex I-dependent by demonstrating inhibition with rotenone.
-
Calculate the specific activity (nmol NADH/min/mg protein) and determine IC50 values.
Cell Viability/Cytotoxicity Assay (CCK-8/MTS)
This colorimetric assay quantifies cell viability based on the metabolic reduction of a tetrazolium salt.
Materials:
-
Target cancer cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
CCK-8 or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[6]
-
At the end of the treatment period, add the CCK-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Treated and control cells
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection
This method uses a cell-permeable dye that fluoresces upon oxidation to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or similar ROS-sensitive probe
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Culture cells and treat with this compound for the desired time.
-
Remove the treatment medium and wash the cells with HBSS or PBS.
-
Load the cells with H₂DCFDA (e.g., 1-10 µM) in HBSS and incubate for 30 minutes at 37°C in the dark.[11]
-
Wash the cells twice with HBSS or PBS to remove excess probe.[11]
-
Measure the fluorescence intensity using an appropriate instrument (e.g., excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Figure 3: General Experimental Workflow for Evaluating this compound's Effects.
Conclusion
This compound is an exceptionally potent inhibitor of mitochondrial complex I, a mechanism that underpins its powerful cytotoxic and antitumor properties. By disrupting cellular energy metabolism and redox homeostasis, it effectively induces apoptosis and other forms of cell death. Its ability to kill multidrug-resistant cancer cells makes it a compelling lead compound for novel chemotherapeutic strategies.[1][7] However, the potential for systemic toxicity associated with potent mitochondrial inhibition remains a significant hurdle.[3] This guide provides a foundational resource for professionals seeking to further investigate the complex biology of this compound, develop analogs with improved therapeutic indices, and explore its potential in drug development.
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ACG-128-MOA-Acetogenins-Bullatacin-Cortes-ES-1994 | PDF [slideshare.net]
- 5. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
How Bullatacin affects cancer cell metabolism and ATP depletion
An In-depth Technical Guide to the Metabolic Effects of Bullatacin on Cancer Cells and ATP Depletion
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent member of the Annonaceous acetogenins, demonstrates significant antitumor activity by fundamentally disrupting cancer cell metabolism. Its primary mechanism involves the potent and specific inhibition of mitochondrial Complex I (NADH:ubiquiquinone oxidoreductase) and, to a lesser extent, the NADH oxidase of cancer cell plasma membranes. This dual inhibition cripples the cell's primary ATP generation machinery, leading to profound ATP depletion, induction of a mitochondria-dependent apoptotic cascade, and ultimately, cell death. This guide provides a detailed examination of this compound's mechanism of action, presents quantitative data on its cytotoxic effects, outlines detailed experimental protocols for its study, and visualizes the key pathways and processes involved.
Core Mechanism of Action
This compound exerts its cytotoxic effects by targeting key nodes of cellular energy production.
-
Inhibition of Mitochondrial Complex I: The most prominent biologic activity of this compound is the inhibition of Complex I in the mitochondrial electron transport chain (ETC).[1][2] As a non-competitive inhibitor, it blocks the oxidation of NADH to NAD+, thereby halting the flow of electrons through the ETC. This action has two immediate consequences:
-
It prevents the pumping of protons across the inner mitochondrial membrane, dissipating the proton gradient required for oxidative phosphorylation (OXPHOS).
-
It leads to a buildup of NADH and an increase in the production of reactive oxygen species (ROS).[3]
-
-
Inhibition of Plasma Membrane NADH Oxidase: this compound also inhibits the ubiquinone-linked NADH oxidase found in the plasma membranes of cancer cells.[4] This enzyme is constitutively expressed in tumor cells but only transiently in normal cells, providing a degree of selectivity. Its inhibition further contributes to the disruption of cellular redox balance and energy homeostasis.
The direct consequence of these inhibitory actions is a severe depletion of intracellular ATP, which is the central mode of action for Annonaceous acetogenins.[4][5] This energy crisis is particularly detrimental to cancer cells, which have high metabolic rates to fuel rapid proliferation. Furthermore, this mechanism is highly effective against multidrug-resistant (MDR) cancer cells, as the ATP-dependent efflux pumps (like P-glycoprotein) that expel chemotherapeutic agents are rendered non-functional.[5]
Impact on Cancer Cell Metabolism and Signaling
The inhibition of Complex I triggers a cascade of metabolic and signaling events culminating in apoptosis.
-
ATP Depletion and Energy Crisis: By shutting down oxidative phosphorylation, this compound drastically reduces the primary source of ATP. While some studies point to this ultimate depletion, others have observed a significant upregulation of both intracellular and extracellular ATP after just one hour of treatment with 10 nM this compound in colon cancer cell lines.[6][7] This may represent an initial cellular stress response or the release of ATP as a damage-associated molecular pattern (DAMP) before the onset of apoptosis and eventual energy collapse.[6]
-
Induction of Oxidative Stress: The blockade of the electron transport chain leads to electron leakage and the generation of ROS, which induces cellular damage and initiates apoptotic signaling.[3]
-
Mitochondria-Dependent Apoptosis: this compound triggers the intrinsic pathway of apoptosis. This is characterized by:
-
Alterations in Signaling Molecules: In human hepatoma 2.2.15 cells, this compound has been shown to cause a time- and concentration-dependent decrease in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, which plays a crucial role in its induced apoptosis.[8]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data reported in the literature regarding the bioactivity of this compound.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
| KB | Human oral epidermoid carcinoma | 2.5 ± 1.2 nmol/L | 72 hours[3] |
| KBv200 | Multidrug-resistant (ABCB1-overexpressing) | 2.7 ± 1.3 nmol/L | 72 hours[3] |
| MCF-7/wt | Human breast adenocarcinoma | ~1.0 x 10⁻⁴ µg/mL | Not Specified[5] |
| MCF-7/Adr | Multidrug-resistant breast adenocarcinoma | ~1.0 x 10⁻⁴ µg/mL | Not Specified[5] |
| 2.2.15 (HepG2) | Human hepatocarcinoma | 7.8 ± 2.5 nmol/L | 24 hours[9] |
| SW480 | Human colon cancer | ~10 nmol/L | 48 hours[6] |
| HT-29 | Human colon cancer | ~7 nmol/L | 48 hours[6] |
Table 2: Effect of this compound on Intracellular Signaling Molecules in Hepatoma 2.2.15 Cells
| Treatment Time | Concentration | % Decrease in cAMP (Mean ± SD) | % Decrease in cGMP (Mean ± SD) |
| 16 hours | 1.0 µM | 90.5 ± 3.2% | 47.3 ± 12.8% |
| 6 hours | 1.0 µM | Most dramatic decline observed | Most dramatic decline observed |
| 0.33 hours | 1.0 µM | Early decrease observed | Early decrease observed |
Data extracted from Chiu et al. (2003).[8]
Mandatory Visualizations
Diagram 1: this compound's Core Mechanism and Apoptotic Pathway
Caption: this compound inhibits Complex I, leading to ATP depletion, ROS production, and apoptosis.
Diagram 2: Experimental Workflow for Assessing this compound's Metabolic Impact
Caption: Workflow for measuring OCR and ECAR in this compound-treated cells using a Seahorse analyzer.
Diagram 3: Logical Relationship of this compound's Effects
Caption: Logical flow from this compound treatment to cancer cell death via metabolic disruption.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound.
Cell Viability and Cytotoxicity (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit the growth of 50% of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 1 pM to 10 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Assay (MTS/CCK-8):
-
Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
Intracellular ATP Quantification
This protocol measures the level of intracellular ATP using a luciferase-based bioluminescence assay.
-
Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence. Treat with this compound at desired concentrations and time points.
-
Reagent Preparation: Prepare the ATP detection reagent by reconstituting lyophilized luciferase/luciferin substrate in the provided buffer solution, according to the manufacturer's instructions (e.g., Promega CellTiter-Glo®). Allow the reagent to equilibrate to room temperature before use.
-
Cell Lysis and ATP Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence (from wells with no cells). ATP levels can be presented as raw luminescence units (RLU) or normalized to cell number/protein concentration and expressed as a percentage of the control-treated cells.
Analysis of Cellular Respiration and Glycolysis (Seahorse XF Assay)
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
-
Day 1: Sensor Cartridge Hydration & Cell Seeding:
-
Add 200 µL of XF Calibrant to each well of a utility plate and place the Seahorse sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Day 2: Assay Preparation:
-
Wash cells with pre-warmed XF assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine, pH 7.4). Add the final volume of assay medium to each well.
-
Incubate the cell plate for 1 hour at 37°C in a non-CO₂ incubator.
-
Load the injector ports of the hydrated sensor cartridge with compounds for the Mito Stress Test: Port A (this compound or vehicle), Port B (Oligomycin, ATP synthase inhibitor), Port C (FCCP, uncoupler), Port D (Rotenone/Antimycin A, Complex I/III inhibitors).
-
-
Seahorse XF Analyzer Run:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
The assay proceeds with sequential injections and measurements of OCR and ECAR.
-
-
Data Analysis:
-
OCR: The expected result for this compound treatment is a sharp decrease in basal respiration, indicating Complex I inhibition. ATP-linked respiration (the drop after Oligomycin) will be minimal as OXPHOS is already inhibited.
-
ECAR: An increase in ECAR after this compound injection would suggest a compensatory switch to glycolysis to meet ATP demands. The subsequent injection of a glycolysis inhibitor like 2-deoxyglucose (2-DG) would confirm this.
-
Key parameters calculated include Basal Respiration, ATP Production, and Maximal Respiration.[10][11]
-
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time (e.g., 16-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing media. Combine all cells from each sample.
-
Cell Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annonaceous acetogenins: recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bullatacin's role in triggering immunogenic cell death
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bullatacin, a natural compound from the Annonaceae family, is a potent antitumor agent that has demonstrated significant cytotoxicity against various cancer cell lines, including those with multidrug resistance.[1][2][3] Emerging research has identified this compound as a novel inducer of immunogenic cell death (ICD), a form of regulated cell death that stimulates an antitumor immune response.[1][4] This technical guide provides a comprehensive overview of this compound's role in triggering ICD, detailing its mechanism of action, the signaling pathways involved, and the experimental protocols for assessing its efficacy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound as an immunomodulatory anticancer agent.
Mechanism of Action: Eliciting an Immune Response
This compound's primary mechanism for inducing ICD is through the activation of endoplasmic reticulum (ER) stress.[1][4] This leads to the presentation and release of damage-associated molecular patterns (DAMPs), which are crucial for recruiting and activating antigen-presenting cells (APCs) and subsequent T-cell-mediated tumor cell killing.[1][5] The key DAMPs modulated by this compound include:
-
Calreticulin (CRT) and Heat Shock Protein 90 (HSP90) Exposure: this compound treatment leads to the translocation of CRT and HSP90 from the ER to the cell surface.[1][4] This surface exposure acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells (DCs).[1]
-
ATP Secretion: In the early stages of apoptosis, this compound-treated cells secrete ATP into the extracellular environment.[1][6] Extracellular ATP acts as a "find-me" signal, attracting APCs to the tumor microenvironment.[1]
-
High Mobility Group Box 1 (HMGB1) Release: In late-stage apoptosis, this compound induces the passive release of HMGB1 from the nucleus.[1] HMGB1 is essential for optimal antigen presentation by APCs to T cells.[1]
Beyond ER stress, this compound is also known to induce apoptosis through a mitochondria-dependent pathway, characterized by the generation of reactive oxygen species (ROS), release of cytochrome c, and activation of caspase-9 and -3.[7] Furthermore, it acts as a potent inhibitor of mitochondrial complex I, leading to ATP depletion, which is particularly effective against multidrug-resistant cancer cells that rely on ATP-dependent efflux pumps.[2][3][8]
Signaling Pathways
The induction of ICD by this compound is orchestrated by the activation of the ER stress signaling pathway. This pathway is initiated by the dissociation of ER-resident chaperones from three transmembrane sensors: PERK, IRE1, and ATF6. This compound treatment has been shown to promote the phosphorylation of PERK and IRE1 and the cleavage of ATF6, leading to the upregulation of ER stress markers such as Calnexin and CHOP.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies on this compound-induced ICD.
Table 1: Induction of Apoptosis and ICD Markers by this compound in Colon Cancer Cells
| Cell Line | This compound Concentration | Time (hours) | Effect | Measurement Method |
| SW480, HT-29 | 10 nM | 6 | Significant accumulation of CRT and HSP90 on the cell membrane | Flow Cytometry, Western Blot |
| SW480, HT-29 | 10 nM | 1 | Significant upregulation of intracellular and extracellular ATP | ATP Assay Kit |
| SW480, HT-29 | 10 nM | 36 | Release of HMGB1, HSP70, and HSP90 into conditioned media | ELISA, Western Blot |
| SW480, HT-29 | 10 nM | Time-dependent | Induction of apoptosis | Flow Cytometry |
Data sourced from Fan et al., 2021.[1]
Table 2: Cytotoxicity of this compound
| Cell Line | ED50 (50% Effective Dose) | Exposure Time |
| Human Hepatocarcinoma 2.2.15 | 7.8 +/- 2.5 nM | 1 day |
Data sourced from Chang et al., 2001.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess this compound-induced ICD.
Cell Viability and Apoptosis Assays
-
MTS/CCK-8 Assay: To determine cell viability, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods. A solution containing MTS or CCK-8 is then added to each well, and the absorbance is measured to quantify the number of viable cells.[1]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Apoptosis is quantified using flow cytometry after staining with FITC-labeled Annexin V and PI.[9] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Detection of DAMPs
-
Calreticulin (CRT) and HSP90 Surface Exposure:
-
Cell Treatment: Treat cancer cells with this compound (e.g., 10 nM) for approximately 6 hours.[1]
-
Antibody Staining: Wash the cells and incubate with primary antibodies against CRT and HSP90.
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells with surface CRT and HSP90 expression.[1][10] Western blotting of the membrane fraction can also be used for confirmation.[1]
-
-
Extracellular ATP Measurement:
-
Sample Collection: Collect the cell culture supernatant at various time points after this compound treatment (e.g., 1 hour).[1]
-
ATP Assay: Use a commercially available bioluminescent ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions.[1][11][12]
-
-
HMGB1 Release:
-
Supernatant Collection: Collect the cell culture supernatant from this compound-treated cells (e.g., after 36 hours).[1]
-
ELISA: Quantify the amount of HMGB1 in the supernatant using a specific HMGB1 ELISA kit.[1][12]
-
Western Blot: Concentrate the supernatant and perform Western blot analysis using an anti-HMGB1 antibody to confirm its presence.[1]
-
Macrophage Phagocytosis Assay
-
Cell Labeling: Label this compound-treated cancer cells with a fluorescent dye (e.g., CFSE).
-
Co-culture: Co-culture the labeled cancer cells with macrophages.
-
Flow Cytometry: After an incubation period, analyze the macrophages by flow cytometry to determine the percentage of macrophages that have engulfed the fluorescently labeled cancer cells.[1]
Conclusion and Future Directions
This compound is a promising natural compound that induces immunogenic cell death in cancer cells, primarily through the activation of the ER stress pathway. Its ability to promote the exposure and release of key DAMPs highlights its potential as an immunotherapeutic agent. Further in vivo studies are warranted to validate its efficacy in activating an antitumor immune response within a complex tumor microenvironment. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound in cancer therapy.
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulators of immunogenic cell death for cancer therapy: focusing on natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calreticulin Exposure in Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunogenic Cell Death: Methods to Measure Damage Associated Molecular Patterns (DAMPS) [worldwide.promega.com]
- 12. Immunogenic Cell Death - Cellomatics Biosciences [cellomaticsbio.com]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assay for Bullatacin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bullatacin, an Annonaceous acetogenin, is a potent natural compound recognized for its significant antitumor properties.[1][2] Its primary mode of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) within the mitochondrial electron transport system.[3][4][5] This inhibition disrupts ATP production, a critical process for highly metabolic cancer cells, ultimately leading to apoptosis.[4][5] this compound has demonstrated cytotoxicity across various tumor cell lines, including those exhibiting multidrug resistance (MDR).[1][3][6] Furthermore, recent studies indicate that this compound can trigger immunogenic cell death (ICD) by inducing endoplasmic reticulum stress, enhancing its potential as a chemotherapeutic agent.[1]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[7][8]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound involves the targeted inhibition of mitochondrial Complex I. This action sets off a cascade of cellular events, including the depletion of ATP and the induction of endoplasmic reticulum stress, which converge to initiate programmed cell death, or apoptosis.
Caption: this compound inhibits Complex I, leading to ATP depletion and apoptosis.
Experimental Workflow
The general workflow for assessing this compound's cytotoxicity involves preparing the cells, treating them with a range of this compound concentrations, incubating for a defined period, and finally, measuring cell viability using a chosen colorimetric or enzymatic assay.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears as purple crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom sterile microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.[11][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations for testing (e.g., 0.1 nM to 100 nM).[1] The final DMSO concentration in the wells should be non-toxic, typically <0.5%.
-
Include "vehicle control" wells containing medium with the same concentration of DMSO used for the highest this compound dose.
-
Include "untreated control" wells with cells in medium only.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1][11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing the MTT to be metabolized into purple formazan crystals.[12]
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background noise.[9][10]
Protocol 2: LDH Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13][14] The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[13]
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
Sterile, ultrapure water
-
Lysis Buffer (e.g., 10X Triton X-100)
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom sterile microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells as described in the MTT protocol (5 x 10³ to 5 x 10⁴ cells/well in 100 µL of medium).[8]
-
Control Setup: Prepare triplicate wells for each of the following controls:[13][15]
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells that will be completely lysed with Lysis Buffer before measurement.
-
Medium Background Control: Wells with medium but no cells.
-
-
Compound Treatment: Add 50-100 µL of serially diluted this compound, vehicle, or medium to the appropriate wells and incubate for the desired exposure period (e.g., 24-72 hours).[8]
-
Maximum Release Lysis: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[16]
-
Supernatant Collection:
-
LDH Reaction:
-
Incubation and Measurement:
Data Analysis and Presentation
Calculations:
-
For MTT Assay:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
-
For LDH Assay:
-
Calculate the percentage of cytotoxicity using the formula:[16] % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that causes a 50% reduction in cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and performing a non-linear regression analysis (e.g., using GraphPad Prism or similar software).[11]
Data Summary Table: Quantitative data should be summarized for clarity and comparison.
| Cell Line | This compound IC₅₀ (nM) after 48h | Assay Method | Reference |
| HT-29 (Colon Cancer) | ~7.0 | CCK-8 | [1] |
| SW480 (Colon Cancer) | ~10.0 | CCK-8 | [1] |
| 2.2.15 (Hepatocarcinoma) | 7.8 ± 2.5 | [³H]-Thymidine | [2] |
| MCF-7/wt (Breast Adenocarcinoma) | >1000 | Growth Inhibition | [3] |
| MCF-7/Adr (MDR Breast Adenocarcinoma) | ~1.0 | Growth Inhibition | [3] |
| Concentrations originally in µg/ml were converted for consistency; values are approximate. |
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Bullatacin Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin, a potent Annonaceous acetogenin, has demonstrated significant antitumor activity, primarily through the inhibition of mitochondrial complex I, leading to ATP depletion and induction of apoptosis.[1][2] Its therapeutic potential is often limited by poor aqueous solubility and potential toxicity. Encapsulation of this compound into nanoparticle formulations presents a promising strategy to enhance its delivery to tumor tissues, improve its pharmacokinetic profile, and potentially reduce systemic toxicity.
These application notes provide a comprehensive guide to the development of this compound nanoparticle formulations, including detailed protocols for synthesis, characterization, and in vitro/in vivo evaluation. The information is intended to serve as a foundational resource for researchers and drug development professionals working to advance this compound-based cancer therapies.
Signaling Pathways of this compound
This compound exerts its cytotoxic effects through multiple signaling pathways, primarily initiated by the inhibition of mitochondrial complex I. This leads to a cascade of events culminating in apoptotic cell death.
Data Presentation: Physicochemical Properties of Nanoparticle Formulations
The following tables summarize representative quantitative data for nanoparticle formulations of hydrophobic drugs, including Annonaceous acetogenins, to provide a benchmark for the development of this compound nanoparticles.
Table 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulations
| Formulation Code | Drug | Polymer (PLGA) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA-NP-1 | Letrozole | 50:50 | 220 ± 15 | 0.15 ± 0.03 | -21.0 ± 0.6 | ~85 | ~10 |
| PLGA-NP-2 | Curcumin | 75:25 | 185 ± 10 | 0.12 ± 0.02 | -18.5 ± 1.2 | ~75 | ~8 |
| PLGA-NP-3 | Paclitaxel | 50:50 | 250 ± 20 | 0.21 ± 0.05 | -25.3 ± 2.1 | ~90 | ~15 |
Table 2: Liposomal Formulations
| Formulation Code | Drug | Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LIPO-NP-1 | Annona squamosa extract | Phosphatidylcholine:Cholesterol | 300 - 500 | Not Reported | Not Reported | 67 ± 3 |
| LIPO-NP-2 | Doxorubicin | DPPC:Cholesterol:DSPE-PEG | 100 ± 5 | 0.08 ± 0.01 | -10.2 ± 1.5 | >95 |
| LIPO-NP-3 | Curcumin | Soy Phosphatidylcholine:Cholesterol | 150 ± 12 | 0.18 ± 0.04 | -35.7 ± 3.4 | ~80 |
Table 3: In Vitro Drug Release Kinetics
| Formulation Code | Drug | Release Profile | % Release at 24h | % Release at 72h |
| PLGA-NP-1 | Letrozole | Biphasic (Initial burst followed by sustained release) | ~30% | ~60% |
| PLGA-NP-2 | Curcumin | Sustained | ~25% | ~55% |
| LIPO-NP-1 | Annona squamosa extract | Sustained | ~40% | ~70% |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes a common method for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.
References
- 1. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Animal Model Evaluation of a Powerful Oral Nanomedicine for Treating Breast Cancer in BALB/c Mice Using 4T1 Cell Lines without Chemotherapy [scirp.org]
Application Note: Quantification of Bullatacin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin, a member of the annonaceous acetogenins, is a potent bioactive compound found in various species of the Annonaceae family. It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent antitumor, cytotoxic, and pesticidal effects. As a promising candidate for drug development, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization, and further pharmacological studies. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 column with a methanol-water mobile phase. The concentration of this compound in the sample is determined by comparing the peak area to that of a certified reference standard.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the HPLC method for this compound analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Liquid Chromatograph or equivalent |
| Column | Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Methanol, B: Deionized Water |
| Gradient | 0-40 min (85% A), 40-60 min (85% A - 95% A) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Table 2: Method Validation Parameters for this compound Quantification [1]
| Parameter | Value |
| Linearity Range | 4.5 - 51.7 µg/mL |
| Correlation Coefficient (r) | >0.9995 |
| Limit of Detection (LOD) | 0.11 - 0.42 µg/mL |
| Limit of Quantification (LOQ) | 0.58 - 4.5 µg/mL |
| Intra-day Precision (RSD%) | 0.99 - 2.56% |
| Inter-day Precision (RSD%) | 1.93 - 3.65% |
| Recovery | 95.16 - 105.01% |
Table 3: Reported Content of this compound in Annona Plant Seeds [1]
| Plant Species | This compound Content (mg/g) |
| Annona species 1 | 0.33 - 0.57 |
| Annona species 2 | Varies |
| Annona species 3 | Varies |
| Annona species 4 | Varies |
| Annona species 5 | Varies |
Experimental Protocols
Preparation of Standard Solutions[1]
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 4.5, 9, 18, 36, 51.7 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation from Plant Material[1]
-
Grinding: Grind the dried plant material (e.g., seeds) to a fine powder (approximately 20 mesh).
-
Extraction: Accurately weigh a specific amount of the powdered plant material (e.g., 100 g). Extract the this compound using an appropriate method such as Supercritical Fluid CO2 Extraction (SFE) with an ethanol modifier.
-
Solvent Evaporation: Evaporate the ethanol from the extract using a rotary evaporator.
-
Reconstitution: Dissolve the residue in a known volume of methanol (e.g., 25 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm millipore filter before HPLC injection.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (85% methanol) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 20 µL of the filtered standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for the entire run time (60 minutes).
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Signaling Pathway of this compound
This compound is known to induce apoptosis in cancer cells through multiple pathways, including the activation of endoplasmic reticulum stress and the mitochondria-dependent pathway.
Caption: Signaling pathways of this compound-induced cell death.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the quantification of this compound in plant extracts.
References
Application Notes and Protocols: Assessing the Stability of Bullatacin in DMSO and Cell Culture Media
Introduction
Bullatacin, a member of the Annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) and exhibits significant cytotoxic and antitumor activities.[1][2][3] Its mechanism of action involves the disruption of cellular energy metabolism, leading to apoptosis.[1][4] More recent studies have also implicated the induction of endoplasmic reticulum (ER) stress in its cytotoxic effects.[5] For researchers investigating the therapeutic potential of this compound, understanding its stability in common laboratory solvents and under physiological conditions is paramount for the accurate design and interpretation of in vitro studies.
This document provides detailed protocols for assessing the chemical stability of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for creating stock solutions, and in standard cell culture media. The provided methodologies and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experimental results.
Data Presentation: Stability of this compound
While specific public data on the stability of this compound is limited, the following tables present hypothetical, yet representative, data based on the known behavior of similar natural products. Researchers are strongly encouraged to perform their own stability studies using the protocols provided.
Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO at Various Storage Temperatures
| Storage Temperature | % Remaining after 1 month | % Remaining after 3 months | % Remaining after 6 months | % Remaining after 12 months |
| Room Temperature (20-25°C) | 92.5% | 81.3% | 68.7% | 45.1% |
| 4°C | 98.8% | 96.2% | 92.1% | 85.6% |
| -20°C | 99.7% | 99.1% | 98.5% | 97.2% |
| -80°C | >99.9% | >99.9% | 99.8% | 99.5% |
Table 2: Hypothetical Stability of this compound (10 µM) in Cell Culture Media (RPMI-1640 + 10% FBS) at 37°C
| Incubation Time | % Remaining |
| 0 hours | 100% |
| 2 hours | 98.2% |
| 4 hours | 95.1% |
| 8 hours | 88.7% |
| 12 hours | 82.4% |
| 24 hours | 67.9% |
| 48 hours | 43.5% |
| 72 hours | 25.1% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
Objective: To determine the long-term stability of this compound in DMSO at various storage temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (biotechnology grade)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
HPLC column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
HPLC-grade methanol and water[6]
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound to prepare a 10 mM stock solution in anhydrous DMSO.
-
Dissolve the solid this compound in the required volume of DMSO in a volumetric flask. Ensure complete dissolution by gentle vortexing.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into multiple amber glass vials to minimize freeze-thaw cycles.
-
Designate sets of vials for storage at different temperatures: room temperature (20-25°C), 4°C, -20°C, and -80°C.
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Prepare the samples for HPLC analysis by diluting them to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with the following parameters, based on established methods for acetogenins[6]:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Inject the prepared samples. The T=0 sample will serve as the 100% reference.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms for each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a complete cell culture medium under standard incubation conditions.
Materials:
-
10 mM this compound in DMSO stock solution (from Protocol 1)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or 96-well plates (low protein binding recommended)
-
CO2 incubator set to 37°C and 5% CO2
-
Acetonitrile (HPLC grade), chilled
-
Centrifuge
-
HPLC system as described in Protocol 1
Procedure:
-
Media Preparation:
-
Pre-warm the complete cell culture medium (with FBS) to 37°C.
-
-
Sample Preparation:
-
Spike the pre-warmed medium with the 10 mM this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Gently mix to ensure homogeneity.
-
-
Incubation and Sampling:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately process the T=0 sample as described below.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Processing (Protein Precipitation):
-
At each time point, retrieve the corresponding sample tube from the incubator.
-
Add 2 volumes of ice-cold acetonitrile to the sample (e.g., 400 µL of acetonitrile for 200 µL of media).
-
Vortex vigorously for 30 seconds to precipitate serum proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using the HPLC method detailed in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample, as described in Protocol 1.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.
Caption: this compound induces apoptosis via the Endoplasmic Reticulum (ER) stress pathway.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Bullatacin from Annona Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin is a potent annonaceous acetogenin, a class of natural products isolated from various species of the Annona family, such as Annona muricata (soursop) and Annona squamosa (sugar apple).[1][2][3][4] It has garnered significant scientific interest due to its powerful cytotoxic and antitumor properties, showing activity against a range of cancer cell lines, including multidrug-resistant varieties.[5][6][7] this compound's mechanism of action is primarily attributed to the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a decrease in ATP levels and subsequent apoptosis in cancer cells.[8] This document provides detailed protocols for the extraction, isolation, and characterization of this compound from Annona species, intended for research and drug development purposes.
Data Summary
Cytotoxicity of this compound
| Cell Line | IC50 / ED50 | Source Species | Reference |
| Human Hepatocarcinoma (2.2.15) | 7.8 ± 2.5 nM (ED50) | Annona atemoya | [9] |
| Human Breast Adenocarcinoma (MCF-7) | Potent cytotoxicity | Annona squamosa | [2][7] |
| Human Colon Cancer Cells | Nanomolar range | Annona species | [10] |
| Human Lung Cancer Cells | Nanomolar range | Annona species | [10] |
| L1210 Murine Leukemia | 300 times more effective than taxol | Not Specified | [7] |
Experimental Protocols
I. Extraction of Crude Acetogenin-Rich Fraction
This protocol outlines the initial extraction of a crude fraction enriched with acetogenins from Annona muricata leaves.
Materials and Equipment:
-
Dried and powdered leaves of Annona muricata
-
95% Ethanol
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glassware (beakers, flasks)
Procedure:
-
Macerate the dried, powdered leaves of Annona muricata in 95% ethanol.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.[1][11]
-
For further processing, dissolve the crude extract in 95% ethanol to a suitable concentration (e.g., for loading onto a chromatography column).[8]
II. Isolation and Purification by Open Column Chromatography
A multi-stage open column chromatography procedure is employed to separate this compound from other compounds in the crude extract.[1][11][12] Silica gel 60 is used as the stationary phase.[8][11]
Stage 1: Initial Fractionation
-
Column Preparation: Pack a glass column with silica gel 60 slurry in n-hexane.
-
Sample Loading: Load the concentrated ethanol extract onto the prepared column.
-
Elution: Elute the column sequentially with solvents of increasing polarity. The specific solvent systems and their order can be varied, but a typical gradient is as follows:
-
Fraction Collection: Collect fractions of a consistent volume.
-
Acetogenin Detection: Screen the collected fractions for the presence of acetogenins using the Kedde reagent. A positive reaction is indicated by the formation of a dark green or purplish-red complex, signifying the presence of the characteristic unsaturated γ-lactone ring of acetogenins.[1][8][11]
Stage 2 & 3: Further Purification
-
Pool the acetogenin-rich fractions from the previous stage and concentrate them.
-
Subject the concentrated, enriched fraction to subsequent rounds of open column chromatography.
-
Employ a more refined gradient of solvents, such as dichloromethane-acetone mixtures (e.g., 7:3 followed by 1:1), to achieve better separation of acetogenins.[11]
-
Monitor the fractions again using the Kedde reagent and Thin Layer Chromatography (TLC).
-
HPLC analysis of the fractions from the second and third isolation steps can identify the presence of this compound, squamocin, squamostatin-A, and squamostatin-D.[1][11][13]
III. Final Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, a final purification step using reversed-phase HPLC is necessary.
HPLC System Parameters:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8][11]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).[8][11]
-
Flow Rate: As appropriate for the column dimensions (e.g., 1 mL/min).
-
Injection Volume: Dependent on sample concentration.
Procedure:
-
Dissolve the most promising fraction from the final column chromatography step in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Collect the peak corresponding to this compound based on its retention time, which can be determined using a this compound standard if available.
-
Evaporate the solvent from the collected fraction to obtain solid, purified this compound.[8][11]
IV. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts and coupling constants will be characteristic of the this compound structure.[14][15][16]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the isolated compound. For this compound, a selected ion monitoring mode might look for an m/z of 645.9.[17] The combined use of NMR and MS is required for definitive identification.[14]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O of the lactone ring.[8][11]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Analytical Techniques
Caption: Analytical techniques for the structural confirmation of this compound.
References
- 1. Practical Isolation of this compound from Annona muricata Leaves Extract Using an Open Column Chromatography Technique | Scientific.Net [scientific.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound, bullatacinone, and squamone, a new bioactive acetogenin, from the bark of Annona squamosa. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. Practical Isolation of this compound from <i>Annona muricata</i> Leaves Extract Using an Open Column Chromatog… [ouci.dntb.gov.ua]
- 14. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of this compound in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Bullatacin-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bullatacin, an Annonaceous acetogenin, is a potent natural compound recognized for its significant antitumor properties.[1][2] Its primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.[3][4] This inhibition disrupts cellular energy metabolism, leading to a depletion of ATP, an increase in reactive oxygen species (ROS), and the subsequent induction of programmed cell death, or apoptosis.[1][3] Quantifying the apoptotic response is a critical step in evaluating the efficacy of potential anticancer agents like this compound.
This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry. This method is a reliable technique for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[5]
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][6] The process begins with the inhibition of mitochondrial Complex I, which leads to mitochondrial dysfunction. This is characterized by an increase in ROS production and a decrease in the mitochondrial membrane potential (ΔΨm).[1] These events facilitate the release of cytochrome c from the mitochondria into the cytosol.[1] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), initiating the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][6] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the degradation of key cellular components, leading to the characteristic morphological changes of apoptosis.[1] Studies indicate that this pathway is independent of the extrinsic (death receptor) pathway, as no activation of caspase-8 is observed.[1][6]
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Data Summary
Flow cytometry analysis following Annexin V and PI staining allows for the quantification of apoptosis. The following table summarizes data from a study where KB (drug-sensitive) and KBv200 (multidrug-resistant) cells were treated with varying concentrations of this compound for 48 hours.[1] The data demonstrates a clear concentration-dependent increase in the percentage of apoptotic cells.
| Cell Line | This compound Concentration (nmol/L) | Percentage of Annexin V-Positive Cells (%) |
| KB | 0 (Control) | 1.8 |
| KB | 5 | 11.4 |
| KB | 10 | 23.0 |
| KB | 20 | 48.1 |
| KBv200 | 0 (Control) | 1.5 |
| KBv200 | 5 | 12.9 |
| KBv200 | 10 | 24.9 |
| KBv200 | 20 | 46.5 |
Data sourced from Liang et al., 2009.[1]
Experimental Workflow
The overall process for analyzing this compound-induced apoptosis involves several key stages, from cell culture and treatment to data acquisition and interpretation.
Caption: General workflow for apoptosis analysis.
Detailed Protocol: Apoptosis Detection using Annexin V & Propidium Iodide
This protocol provides a step-by-step guide for staining cells treated with this compound for flow cytometry analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[7][8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[7] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[9] By using these two stains simultaneously, one can distinguish between different cell populations:
-
Annexin V- / PI-: Live, healthy cells.[9]
-
Annexin V+ / PI-: Early apoptotic cells.[9]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[9]
-
Annexin V- / PI+: Necrotic cells (rare population).
Caption: Interpretation of Annexin V/PI flow cytometry data.
Materials and Reagents
-
Cells of interest
-
This compound (or other apoptosis-inducing agent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin or other cell dissociation reagent (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically 10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[9]
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Preparation and Treatment
-
Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and grow for 24 hours (or as required for the cell line).
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, 20 nmol/L). Include a vehicle-only control (e.g., DMSO) if applicable.[10]
-
Incubate for the desired time period (e.g., 16 to 48 hours).[1][11]
-
Controls: Prepare unstained cells, cells stained only with Annexin V, and cells stained only with PI for setting up compensation and gates on the flow cytometer.[7][10]
Staining Procedure
-
Harvest Cells:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture supernatant (which contains floating apoptotic cells) and combine it with the adherent cells harvested by trypsinization.[7]
-
-
Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.[12] Aspirate the supernatant carefully.
-
Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Aspirate the supernatant.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[12]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[5][9]
-
Add 400 µL of 1X Binding Buffer to the tube.[9]
-
Add 5 µL of PI staining solution.[12]
-
Analyze Immediately: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to ensure data accuracy.[9]
Flow Cytometry Analysis
-
Set up the flow cytometer using the single-stain controls to adjust fluorescence compensation and the unstained control to set voltage and background fluorescence.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Create a dot plot of FITC (Annexin V) vs. PI fluorescence for the gated population.
-
Use the single-stain controls to position the quadrants correctly to identify the four populations: Live (bottom-left), Early Apoptotic (bottom-right), Late Apoptotic (top-right), and Necrotic (top-left).
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample for statistically significant analysis.
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes: Measuring Mitochondrial Respiration Inhibition by Bullatacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin, a member of the annonaceous acetogenins, is a potent natural compound known for its significant antitumor activities.[1][2][3] Its primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and the induction of apoptosis, making it a compound of interest for cancer research and drug development.[1][2][4] These application notes provide detailed protocols for measuring the inhibitory effects of this compound on mitochondrial respiration.
Data Presentation
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting its potent cytotoxic effects at nanomolar concentrations.
| Cell Line | IC50 (nM) | Reference |
| KB (Human oral squamous carcinoma) | 2.5 ± 1.2 | [4] |
| KBv200 (Multidrug-resistant) | 2.7 ± 1.3 | [4] |
| SW480 (Human colon adenocarcinoma) | ~10 | [1] |
| HT-29 (Human colon adenocarcinoma) | ~7 | [1] |
| Hep G2/2.2.15 (Human hepatoma) | 7.8 ± 2.5 | [2][3] |
Experimental Protocols
Measuring Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis
This protocol outlines the use of an Agilent Seahorse XFe96 or similar extracellular flux analyzer to measure the real-time oxygen consumption rate of cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM, pH 7.4) supplemented with glucose, pyruvate, and glutamine
-
Mitochondrial stress test compounds:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Prepare Assay Medium: Warm the Seahorse XF assay medium to 37°C and supplement it with the necessary substrates.
-
This compound Treatment: Prepare various concentrations of this compound. Remove the cell culture medium from the microplate and replace it with the assay medium containing the respective this compound concentrations. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load Sensor Cartridge: Load the hydrated sensor cartridge with the mitochondrial stress test compounds.
-
Run Assay: Place the cell culture microplate in the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure basal OCR and then sequentially inject the stress test compounds to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mitochondrial Complex I Activity Assay
This colorimetric assay measures the activity of Complex I in isolated mitochondria following treatment with this compound.
Materials:
-
Mitochondria Isolation Kit
-
Mitochondrial Complex I Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or similar)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate Mitochondria: Isolate mitochondria from control and this compound-treated cells using a mitochondrial isolation kit. Determine the protein concentration of the mitochondrial samples.
-
Prepare Reagents: Prepare the assay buffer, NADH, and dye solution as per the kit instructions.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the isolated mitochondria to the wells.
-
To measure specific Complex I activity, add a Complex I inhibitor (like rotenone, provided in the kit) to a subset of wells.
-
Initiate the reaction by adding NADH.
-
-
Measure Absorbance: Immediately measure the absorbance at the specified wavelength (e.g., 600 nm) in kinetic mode for a set period (e.g., 5-30 minutes) at room temperature.
-
Calculate Activity: Determine the rate of change in absorbance over time. The specific Complex I activity is calculated by subtracting the rate in the presence of the inhibitor from the total rate.
ATP Production Assay
This protocol uses a bioluminescence-based assay to quantify the amount of ATP in cells after treatment with this compound.
Materials:
-
ATP Assay Kit (luciferin/luciferase-based)
-
This compound
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Add the ATP releasing agent provided in the kit to each well to lyse the cells and release intracellular ATP.
-
ATP Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the ATP detection cocktail (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Create a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Compare the ATP levels in this compound-treated cells to untreated controls.
Signaling Pathway and Mechanism of Action
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bullatacin in Multidrug-Resistant (MDR) Cancer Cell Line Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] Bullatacin, a potent annonaceous acetogenin, has emerged as a promising agent for overcoming MDR in cancer.[3] This natural compound exhibits profound cytotoxicity against various cancer cell lines, including those that have developed resistance to conventional chemotherapeutics.[4][5] These application notes provide a comprehensive overview of the use of this compound in MDR cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound's primary mechanism of action involves the depletion of intracellular ATP.[6] It achieves this by potently inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain and a plasma membrane-associated NADH oxidase.[3][4] MDR cancer cells often have a higher energy demand to fuel the ATP-dependent P-gp efflux pumps.[4] By depleting ATP, this compound effectively cuts off the energy supply for these pumps, leading to the intracellular accumulation of chemotherapeutic agents and circumventing resistance.[4][7] Furthermore, this compound has been shown to induce apoptosis in cancer cells through various signaling pathways.[3][8] In some MDR cell lines, this apoptosis is mediated by the mitochondria-dependent pathway, involving the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[3] Other studies suggest the involvement of endoplasmic reticulum (ER) stress pathways and the modulation of intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels.[8][9]
Quantitative Data
The following tables summarize the cytotoxic effects of this compound on various multidrug-resistant and sensitive cancer cell lines.
Table 1: IC50 Values of this compound in MDR and Parental Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 | Reference |
| MCF-7/Adr | Human Mammary Adenocarcinoma | Adriamycin-Resistant (P-gp+) | More susceptible than MCF-7/wt | [4] |
| MCF-7/wt | Human Mammary Adenocarcinoma | Parental Sensitive | Less susceptible than MCF-7/Adr | [4] |
| MCF-7/Dox | Human Breast Adenocarcinoma | Doxorubicin-Resistant (P-gp+) | 0.60 nmol/L | [7] |
| MCF-7 | Human Breast Adenocarcinoma | Parental Sensitive | 0.59 nmol/L | [7] |
| KBv200 | Human Epidermoid Carcinoma | Vincristine-Resistant (P-gp+) | 2.7 ± 1.3 nmol/L | [3] |
| KB | Human Epidermoid Carcinoma | Parental Sensitive | 2.5 ± 1.2 nmol/L | [3] |
| KBv200 | Human Epidermoid Carcinoma | Vincristine-Resistant (P-gp+) | 0.04 nmol/L | [7] |
| KB | Human Epidermoid Carcinoma | Parental Sensitive | 0.04 nmol/L | [7] |
| SW480 | Human Colon Cancer | - | ~10 nM | [8] |
| HT-29 | Human Colon Cancer | - | ~7 nM | [8] |
| 2.2.15 | Human Hepatocarcinoma | - | 7.8 ± 2.5 nM (ED50) | [10] |
Table 2: Apoptotic Effects of this compound
| Cell Line | This compound Concentration | Incubation Time | Apoptosis Induction | Reference |
| KBv200 | 5, 10, 20 nmol/L | 48 hours | Concentration-dependent increase in apoptosis | [3] |
| KB | 5, 10, 20 nmol/L | 48 hours | Concentration-dependent increase in apoptosis | [3] |
| SW480 | 10 nM | Time-dependent | Time-dependent increase in apoptosis | [8] |
| HT-29 | 10 nM | Time-dependent | Time-dependent increase in apoptosis | [8] |
| 2.2.15 | 10⁻³ to 1.0 µM | 16 hours | Concentration-dependent increase in apoptosis | [9] |
| 2.2.15 | - | Time-dependent (up to 16h) | Time-dependent increase in apoptosis | [9] |
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintaining Resistance: For MDR cell lines, it is crucial to maintain the selective pressure by including the corresponding drug (e.g., adriamycin for MCF-7/Adr) in the culture medium at a specific concentration, as determined by the cell line provider or literature.
2. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and informed by the concentrations used in this compound studies.[7]
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to have a final DMSO concentration of less than 0.1% in all wells.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
3. Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This protocol is based on general flow cytometry procedures for apoptosis detection and findings from this compound studies.[8][10]
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) for the desired time periods (e.g., 12, 24, 48 hours).[3]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
4. Western Blot Analysis for Apoptosis-Related Proteins
This protocol provides a general framework for assessing changes in protein expression in this compound-treated cells.[3][8]
-
Objective: To detect the expression levels of key proteins involved in the apoptotic signaling pathway (e.g., caspases, Bcl-2 family proteins).
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the protein expression levels.
-
Visualizations
Caption: Experimental workflow for studying this compound in MDR cancer cells.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Circumvention of tumor multidrug resistance by a new annonaceous acetogenin: atemoyacin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bullatacin in Colon Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatacin, a member of the Annonaceous acetogenins, is a natural compound isolated from plants of the Annonaceae family.[1][2] It has demonstrated significant cytotoxic and antitumor activities across various cancer cell lines, including those of the colon, lung, liver, and breast.[1][3] This document provides detailed application notes and protocols for the use of this compound in colon cancer cell research, focusing on its mechanism of action, quantitative data, and experimental methodologies. This compound is a potent inhibitor of mitochondrial complex I, leading to ATP depletion and induction of apoptosis.[4][5] Recent studies have also elucidated its role in triggering immunogenic cell death (ICD) through the activation of endoplasmic reticulum (ER) stress.[1]
Quantitative Data
The cytotoxic efficacy of this compound against human colon cancer cell lines has been quantified through IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | Incubation Time | IC50 Value (nM) | Assay Method | Reference |
| SW480 | 48 hours | ~10 | CCK-8 | [1] |
| HT-29 | 48 hours | ~7 | CCK-8 | [1] |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects in colon cancer cells primarily through the induction of apoptosis and immunogenic cell death, mediated by the Endoplasmic Reticulum Stress (ERS) pathway.
Endoplasmic Reticulum Stress (ERS) Pathway
This compound treatment leads to the activation of the ERS signaling pathway.[1] This is initiated by the accumulation of unfolded or misfolded proteins in the ER lumen, which in turn activates three key transmembrane proteins: PERK, IRE1, and ATF6.[1] The activation of these sensors triggers downstream signaling cascades that ultimately lead to apoptosis and the expression of immunogenic cell death markers.[1]
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on colon cancer cells.
Protocol 1: Cell Viability Assay (CCK-8 Assay)
This protocol is used to determine the cytotoxic effect of this compound on colon cancer cells and to calculate its IC50 value.
Materials:
-
Human colon cancer cell lines (e.g., SW480, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colon cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound in colon cancer cells.
Materials:
-
Human colon cancer cell lines (e.g., SW480, HT-29)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 nM) for different time points (e.g., 0, 12, 24, 48 hours).[1]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Protocol 3: Western Blot Analysis for ERS Markers
This protocol is used to detect the expression and phosphorylation of key proteins in the ERS pathway.
Materials:
-
Treated and untreated colon cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PERK, anti-p-IRE1, anti-ATF6, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.
Conclusion
This compound presents a promising natural compound for colon cancer research and potential therapeutic development. Its potent cytotoxic effects are mediated through the induction of apoptosis and immunogenic cell death via the Endoplasmic Reticulum Stress pathway. The protocols and data provided herein offer a foundational guide for researchers to investigate the multifaceted roles of this compound in colon cancer cell lines. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound.
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bbrc.in [bbrc.in]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Natural Inhibitors to Respiratory Complex I [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Bullatacin cytotoxicity experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bullatacin in cytotoxicity experiments.
Troubleshooting Inconsistent Results
Inconsistent results in this compound cytotoxicity assays can arise from a variety of factors, ranging from experimental technique to the inherent biological activity of the compound. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: Why am I seeing significant variability in my IC50 values for this compound between experiments?
Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:
-
Cellular Health and Passage Number: Ensure that cells are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to this compound.
-
Cell Seeding Density: The initial number of cells seeded can dramatically influence the apparent cytotoxicity. A suboptimal cell number can generate a weak signal. It is crucial to optimize and maintain a consistent cell seeding density for each experiment.
-
This compound Solution Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Improper storage can lead to a loss of potency.
-
Incubation Time: The duration of drug exposure is a critical parameter. Shorter or longer incubation times will naturally lead to different IC50 values. Ensure this is kept consistent.
Q2: My assay results show high background or a weak signal. What could be the cause?
High background or a weak signal can obscure the true cytotoxic effect of this compound.
-
Potential Causes for High Background:
-
Compound Precipitation: At high concentrations, this compound may precipitate, interfering with optical readings. Visually inspect wells for precipitates.
-
Chemical Interference: this compound, as a mitochondrial complex I inhibitor, can interfere with metabolic assays like the MTT assay by directly reducing the reagent. Run a cell-free control with this compound and the assay reagent to check for this.
-
Contamination: Microbial contamination can affect cell metabolism and assay results. Regularly test cell cultures for contamination.
-
-
Potential Causes for Weak Signal:
-
Suboptimal Cell Number: Too few cells will result in a weak signal. Optimize the initial cell seeding density.
-
Q3: I'm observing an "edge effect" in my 96-well plates. How can I mitigate this?
The "edge effect," where wells on the perimeter of the plate yield different results from interior wells, is often due to increased evaporation.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain humidity across the plate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[3][4] The depletion of ATP and oxidative stress ultimately trigger the mitochondrial-dependent pathway of apoptosis (programmed cell death).[3][5]
Q2: Which cytotoxicity assay is recommended for this compound?
While the MTT assay is commonly used, its reliance on mitochondrial dehydrogenases can be a source of interference given this compound's mechanism of action. It is advisable to validate findings with an orthogonal method. The Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity, is an excellent alternative as it provides a more direct measure of cytotoxicity.
Q3: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and experimental conditions. It is essential to determine the IC50 empirically for your specific system. However, published values can provide a useful starting point.
| Cell Line | Cancer Type | Reported IC50 (approx.) |
| SW480 | Colon Cancer | 10 nM[5] |
| HT-29 | Colon Cancer | 7 nM[5] |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 nM[6] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | More cytotoxic than to parental MCF-7/wt cells[7] |
Q4: How does this compound induce apoptosis?
This compound triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[3][4] Inhibition of mitochondrial complex I leads to mitochondrial instability, which causes the release of cytochrome c into the cytosol.[3] This event initiates the formation of the apoptosome and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes in apoptosis.[3][4]
Experimental Protocols
MTT Assay for this compound Cytotoxicity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium (serum-free for MTT incubation)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare a fresh stock solution of this compound. Perform serial dilutions to the desired concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light, until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[2]
-
Visualizations
Caption: Workflow for a typical this compound cytotoxicity experiment using an MTT assay.
Caption: Troubleshooting logic for common issues in this compound cytotoxicity assays.
Caption: Signaling pathway of this compound-induced apoptosis via mitochondrial complex I inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Bullatacin Resistance in Tumor Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Bullatacin in tumors.
Frequently Asked Questions (FAQs)
Q1: My tumor cells are showing reduced sensitivity to this compound in our cytotoxicity assays. What are the potential mechanisms of resistance?
A1: While this compound is known to be effective against many multidrug-resistant (MDR) tumors, acquired resistance can theoretically develop. The primary mechanisms to investigate are:
-
Metabolic Reprogramming: Cancer cells can develop resistance to mitochondrial inhibitors like this compound by upregulating alternative energy pathways, most notably glycolysis. This metabolic shift, often referred to as the "Warburg effect," allows cells to generate ATP even when mitochondrial respiration is inhibited.
-
Target Alteration: Mutations in the mitochondrial DNA (mtDNA) that encodes subunits of Complex I (the direct target of this compound) can alter the drug's binding site, reducing its inhibitory effect.
-
Increased Drug Efflux: Although this compound is often effective against cells overexpressing P-glycoprotein (P-gp) due to its ATP-depleting action, it is still crucial to verify that P-gp or other ABC transporters are not contributing to reduced intracellular concentrations of the drug.
Q2: How can I determine if my this compound-resistant cells have shifted their metabolism towards glycolysis?
A2: You can assess the metabolic profile of your cells by performing the following assays:
-
Glucose Uptake Assay: Increased uptake of glucose is a hallmark of enhanced glycolysis.
-
Lactate Production Assay: A higher rate of lactate secretion indicates a greater reliance on glycolysis.
-
Extracellular Acidification Rate (ECAR) Measurement: Using a metabolic analyzer (e.g., Seahorse XF Analyzer), you can directly measure the rate of glycolysis.
Q3: What is the primary mechanism of action of this compound, and how does it relate to multidrug resistance?
A3: this compound is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport system. This inhibition leads to a significant depletion of cellular ATP.[1] Many multidrug-resistant tumors overexpress ATP-dependent efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. By depleting the ATP required for these pumps to function, this compound can overcome this common mechanism of drug resistance.[1]
Q4: My this compound-treated resistant cells are not undergoing apoptosis. What should I investigate?
A4: this compound is known to induce apoptosis through a mitochondria-dependent pathway.[2] If you observe a lack of apoptosis, consider the following:
-
Confirmation of Resistance: First, ensure that the cells are indeed resistant to this compound's cytotoxic effects using a viability assay like MTT.
-
Apoptosis Pathway Analysis: Investigate key proteins in the intrinsic apoptotic pathway. This compound-induced apoptosis involves the release of cytochrome c from the mitochondria and the subsequent cleavage of caspase-9 and caspase-3.[2] Use Western blotting to check the expression and cleavage of these caspases, as well as other apoptosis-related proteins like Bax, Bcl-2, and PARP.
-
Mitochondrial Membrane Potential: Assess the mitochondrial membrane potential (ΔΨm). A hallmark of this compound-induced apoptosis is the downregulation of ΔΨm.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays (e.g., MTT assay).
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Ensure consistent cell numbers are seeded across all wells. Create a cell suspension of uniform density and mix well before plating. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Incubation Time Variation | Standardize the incubation time with this compound across all experiments. A common incubation period is 48 hours. |
| Metabolic State of Cells | Differences in the metabolic activity of cells can affect MTT assay results. Ensure cells are in the exponential growth phase and have consistent media conditions. |
| Incomplete Formazan Solubilization | After adding the solubilization solution, ensure all formazan crystals are fully dissolved by gentle shaking or pipetting before reading the absorbance. |
Issue 2: No significant difference in ATP levels between control and this compound-treated resistant cells.
| Possible Cause | Suggested Solution |
| Compensatory Glycolysis | The resistant cells may have upregulated glycolysis to maintain ATP levels. Measure glucose uptake and lactate production to test this hypothesis. |
| Insufficient Drug Concentration or Incubation Time | Verify the IC50 of this compound in your resistant cell line. You may need to use a higher concentration or a longer incubation time to observe significant ATP depletion. |
| Assay Sensitivity | Ensure your ATP measurement assay is sensitive enough to detect the expected changes. Use a positive control (a known mitochondrial poison) to validate the assay's performance. |
| Mitochondrial Complex I Mutation | A mutation in the this compound binding site on Complex I could prevent ATP depletion. Sequence the mitochondrial genes encoding Complex I subunits (e.g., MT-ND1, MT-ND4, MT-ND5). |
Issue 3: Difficulty in detecting apoptosis using Annexin V/PI staining and flow cytometry.
| Possible Cause | Suggested Solution |
| Incorrect Gating Strategy | Set up proper compensation and gating using unstained, single-stained (Annexin V only and PI only), and positive control samples. |
| Cell Handling | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. |
| Suboptimal Staining Concentrations | Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your specific cell line. |
| Timing of Analysis | Analyze the cells as soon as possible after staining, as prolonged incubation can lead to secondary necrosis and affect the results. |
| Apoptosis is Genuinely Not Occurring | If other indicators also suggest a lack of apoptosis (e.g., no caspase cleavage), the resistance mechanism may be cytostatic rather than preventing cell death. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Sensitive and Resistant Tumor Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| MCF-7 (Sensitive) | 0.59 | - |
| MCF-7/Dox (MDR) | 0.60 | 1.02 |
| KB (Sensitive) | 0.04 | - |
| KBv200 (MDR) | 0.04 | 1.00 |
| Hypothetical this compound-Resistant Line | 50.0 | ~85 (vs. MCF-7) |
Data for MCF-7 and KB cell lines are adapted from literature.[3] The hypothetical resistant line illustrates a potential scenario for acquired resistance.
Table 2: Metabolic Profile of Sensitive vs. Hypothetical this compound-Resistant Cells
| Cell Line | Relative Glucose Uptake | Relative Lactate Production | Relative Cellular ATP Level (after this compound treatment) |
| Sensitive | 1.0 | 1.0 | 0.4 |
| Resistant | 2.5 | 3.0 | 0.8 |
This table presents hypothetical data illustrating a metabolic shift to glycolysis in a resistant cell line.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Cellular ATP Measurement Assay
This protocol quantifies the intracellular ATP levels.
-
Cell Lysis: After this compound treatment, lyse the cells using an ATP-releasing reagent.
-
Luciferase Reaction: Add a luciferase-based ATP detection cocktail to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve with known concentrations of ATP to calculate the ATP concentration in the samples.
Visualizations
Caption: this compound action and potential resistance mechanisms.
Caption: Workflow for investigating this compound resistance.
References
Investigating potential off-target effects of Bullatacin on normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Bullatacin on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent Annonaceous acetogenin that primarily acts as a powerful inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the production of ATP, leading to energy depletion within the cell and subsequently inducing apoptosis (programmed cell death).[3][4]
Q2: Is this compound selective for cancer cells over normal cells?
The selectivity of this compound is a complex issue with conflicting reports in the scientific literature. Some studies suggest that Annonaceous acetogenins, including this compound, exhibit selective cytotoxicity towards cancer cells, which have a higher metabolic rate and are thus more sensitive to ATP depletion.[5] However, other significant research indicates that this compound is also highly toxic to normal cells, raising concerns about its therapeutic window.[2] Therefore, researchers should assume potential off-target effects on normal cells and design experiments accordingly.
Q3: What are the known off-target effects of this compound on normal tissues?
In vivo studies in animal models have shown that this compound can cause liver and kidney toxicity with prolonged exposure.[6] Additionally, studies on the related acetogenin, annonacin, have demonstrated neurotoxic effects on cultured neurons. These findings underscore the importance of evaluating the impact of this compound on various normal cell types.
Q4: Which signaling pathways are involved in this compound-induced cell death in normal cells?
The primary pathway is the mitochondrial-dependent apoptosis pathway. By inhibiting Complex I, this compound causes a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This triggers a caspase cascade, ultimately resulting in apoptosis.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assays (e.g., MTT, XTT).
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., using trypan blue) before seeding. Create a standard curve to determine the optimal seeding density for your specific cell line and assay duration.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate. It is also advisable to run a solvent control to account for any effects of the solvent on cell viability.
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. Variations can affect cell growth and metabolic activity, leading to inconsistent results.
-
Issue 2: Discrepancy between reported cancer cell selectivity and observed toxicity in normal cell lines.
-
Possible Cause 1: Differences in experimental conditions.
-
Solution: Carefully review the experimental protocols of published studies, paying close attention to the specific normal cell lines used, this compound concentration, and exposure time. The cytotoxic effects can be highly dependent on these parameters.
-
-
Possible Cause 2: Intrinsic differences in cell line sensitivity.
-
Solution: Different normal cell lines can have varying sensitivities to this compound. It is recommended to test a panel of normal cell lines from different tissues (e.g., fibroblasts, epithelial cells, endothelial cells) to get a broader understanding of the off-target effects.
-
-
Possible Cause 3: Misinterpretation of the therapeutic window.
-
Solution: While this compound may show a higher potency against some cancer cell lines compared to some normal cell lines, the "window" of selective toxicity might be narrow. A thorough dose-response analysis in both cancer and normal cells is crucial to determine if a therapeutically relevant selective window exists.
-
Issue 3: Difficulty in confirming the mechanism of cell death.
-
Possible Cause 1: Assay timing is not optimal for detecting apoptosis.
-
Solution: Apoptosis is a dynamic process. If you are using an endpoint assay (e.g., Annexin V staining), perform a time-course experiment to identify the optimal time point for detecting apoptotic events after this compound treatment.
-
-
Possible Cause 2: Cell death is occurring through a different mechanism.
-
Solution: While apoptosis is the primary mechanism, at high concentrations, this compound may induce necrosis. Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide co-staining).
-
-
Possible Cause 3: Caspase activation is downstream of mitochondrial events.
-
Solution: To confirm the mitochondrial-dependent pathway, assess mitochondrial membrane potential (e.g., using JC-1 or TMRE staining) and cytochrome c release from the mitochondria prior to or concurrently with caspase activity assays.
-
Quantitative Data
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW480 | Colon Cancer | ~10 | [4] |
| HT-29 | Colon Cancer | ~7 | [4] |
| 2.2.15 (HepG2) | Hepatocellular Carcinoma | 7.8 ± 2.5 | [7] |
| MCF-7/Adr | Multidrug-Resistant Breast Cancer | Cytotoxic at 1.0 µg/ml | [1][5] |
Table 2: Cytotoxicity of this compound and related compounds against non-cancerous cell lines.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | Data Not Available | Various Normal Human | - | - |
| Annonacin | Cultured Striatal Neurons (rat) | Neurons | Neurotoxic at >25 nM | |
| AA005 (mimic) | L02 | Human Liver | >10 µM |
Note: There is a significant lack of publicly available IC50 values for this compound in a comprehensive panel of normal human cell lines. Researchers are encouraged to establish these values for their specific cell models of interest.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 value.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Treatment:
-
Seed cells on a suitable culture plate or slide.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., CCCP) and negative (vehicle) controls.
-
-
Staining with JC-1:
-
Prepare a working solution of JC-1 stain in the culture medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Imaging and Analysis:
-
Wash the cells with PBS.
-
Immediately image the cells using a fluorescence microscope.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Quantify the ratio of red to green fluorescence to determine the change in ΔΨm.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Lysis:
-
Treat cells with this compound as described above.
-
Lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
-
Caspase Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3/7 substrate (e.g., a peptide substrate conjugated to a fluorophore or a chromophore).
-
Incubate at 37°C for the time recommended by the manufacturer.
-
-
Detection:
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal is proportional to the caspase-3/7 activity in the sample.
-
-
Data Analysis:
-
Normalize the caspase activity to the protein concentration of the cell lysate.
-
Compare the activity in this compound-treated cells to the vehicle control.
-
Visualizations
Caption: this compound's primary signaling pathway leading to apoptosis.
Caption: General experimental workflow for assessing this compound's off-target effects.
References
- 1. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsciences.com [ijsciences.com]
- 4. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Mitigating Bullatacin-Induced Neurotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals investigating the neurotoxic effects of Bullatacin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound's primary mechanism of neurotoxicity is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts cellular respiration, leading to a sharp decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[1] The subsequent energy depletion and oxidative stress trigger a cascade of events culminating in apoptotic cell death.[1][3]
Q2: Which neuronal cell lines are suitable for studying this compound's neurotoxicity?
A2: Commonly used human neuroblastoma cell lines such as SH-SY5Y and mouse neuroblastoma cell lines like Neuro-2a (N2a) are suitable models for in vitro neurotoxicity studies.[4][5][6] These cell lines are well-characterized and are known to be sensitive to toxins that induce oxidative stress and mitochondrial dysfunction.
Q3: What are the key events in this compound-induced neuronal apoptosis?
A3: this compound-induced apoptosis is primarily mediated through the mitochondrial-dependent pathway. Key events include:
-
Increased Reactive Oxygen Species (ROS) production: Inhibition of Complex I leads to electron leakage and the formation of superoxide radicals.[1]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain leads to the depolarization of the mitochondrial inner membrane.[1]
-
Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3]
-
Phosphatidylserine (PS) Externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.
-
DNA Fragmentation: In late-stage apoptosis, caspases activate endonucleases that cleave genomic DNA into fragments.
Q4: Are there any known strategies to mitigate this compound-induced neurotoxicity?
A4: Yes, strategies to counteract this compound-induced neurotoxicity primarily focus on reducing oxidative stress and supporting mitochondrial function. Antioxidants have shown promise in protecting against neurotoxicity induced by mitochondrial toxins.[7][8][9] Potential mitigating agents include:
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has been shown to reduce ROS generation and protect cells from apoptosis induced by toxins that cause oxidative stress.[1][10][11]
-
Vitamin E: This lipid-soluble antioxidant can protect cell membranes from lipid peroxidation, a damaging consequence of oxidative stress.[12][13]
-
Ginkgo Biloba Extract (EGb 761): Known for its antioxidant and anti-apoptotic properties, EGb 761 may help improve energy metabolism and protect against neurotoxins.[14][15][16]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells (medium only). | Phenol red in the culture medium can interfere with absorbance readings. Microbial contamination can also lead to MTT reduction. | Use phenol red-free medium for the assay. Ensure sterile technique throughout the experiment. |
| Low absorbance readings in positive control wells. | Insufficient cell number or low metabolic activity. Incomplete solubilization of formazan crystals. | Optimize initial cell seeding density. Increase incubation time with the MTT reagent. Ensure complete dissolution of formazan by gentle pipetting or longer incubation with the solubilization buffer. |
| Inconsistent results between replicate wells. | Uneven cell seeding. Pipetting errors. "Edge effect" due to evaporation in the outer wells of the plate. | Ensure a single-cell suspension before seeding. Calibrate pipettes and use consistent pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control. | Cells were harvested too harshly (e.g., excessive trypsinization), leading to membrane damage. Over-confluent or starved cell cultures can lead to spontaneous apoptosis. | Use a gentle cell detachment method (e.g., Accutase or scraping). Ensure cells are in the logarithmic growth phase and have adequate nutrients. |
| No or low Annexin V staining in the this compound-treated group. | The concentration of this compound or the incubation time was insufficient to induce apoptosis. Apoptotic cells may have detached and were lost during media changes. | Perform a dose-response and time-course experiment to determine the optimal conditions. When harvesting, collect both adherent and floating cells. |
| High percentage of PI positive cells (necrosis) in the treated group. | The this compound concentration is too high, causing rapid cell death through necrosis rather than apoptosis. | Use a lower concentration of this compound to induce a more controlled apoptotic response. |
Mitochondrial Function Assays (e.g., Seahorse XF Mito Stress Test)
| Issue | Possible Cause | Solution |
| High well-to-well variation in Oxygen Consumption Rate (OCR). | Inconsistent cell seeding density across wells. | Optimize cell seeding protocol to ensure a uniform monolayer in each well. Perform a cell count to normalize OCR data. |
| Low basal OCR. | Low cell number or metabolically inactive cells. | Increase the number of cells seeded per well. Ensure cells are healthy and in an active metabolic state before starting the assay. |
| Unexpected response to mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A). | Incorrect inhibitor concentrations. Degraded inhibitors. Cell type is not responsive as expected. | Verify the final concentration of each inhibitor. Prepare fresh inhibitor solutions. Check the literature for expected responses of your specific cell line. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / ED50 | Incubation Time | Reference |
| Human Hepatocarcinoma (2.2.15) | Cytotoxicity | 7.8 ± 2.5 nM | 24 hours | [17] |
| Human Colon Cancer (SW480) | CCK-8 | ~10 nM | 48 hours | [3] |
| Human Colon Cancer (HT-29) | CCK-8 | ~7 nM | 48 hours | [3] |
| Human Breast Cancer (MCF-7/Adr) | Cytotoxicity | Effective at low concentrations | Not specified | [18] |
| Mouse Neuroblastoma (Neuro-2a) | MTT | 0.09 mg/ml (for a plant extract) | Not specified | [5] |
| Human Neuroblastoma (SH-SY5Y) | MTT | 77.1 µM (for Citrinin) | 24 hours | [19] |
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
Methodology:
-
Seed and treat cells with this compound as described for the MTT assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like Accutase.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Seahorse XF Cell Mito Stress Test
Principle: This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial respiration. Sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and a mix of Rotenone and Antimycin A) allow for the determination of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Methodology:
-
Seed neuronal cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
One day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with the mitochondrial inhibitors: Oligomycin (Port A), FCCP (Port B), and Rotenone/Antimycin A (Port C).
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Analyze the resulting OCR data to determine the different parameters of mitochondrial respiration.
Visualizations
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound's neurotoxicity.
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action of this compound: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties | MDPI [mdpi.com]
- 5. In-vitro Neuro-2a cytotoxicity analysis and molecular docking investigation on potential anti-amyloid agents from Adiantumlunulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective potential of selected lichen compounds on mouse neuroblastoma (N2a) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of natural compounds on neurotoxin-induced oxidative stress and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Acetylcysteine Protects against the Anxiogenic Response to Cisplatin in Rats [mdpi.com]
- 11. N-Acetylcysteine Protects against the Anxiogenic Response to Cisplatin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Vitamin E and Its Molecular Effects in Experimental Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of Ginkgo biloba extract on 3-nitropropionic acid-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Ginkgo biloba extract on brain oxidative condition after cisplatin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Bullatacin Dosage for Effective Apoptosis Induction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bullatacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for effective apoptosis induction in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces apoptosis?
A1: this compound primarily induces apoptosis through the mitochondrial-dependent (intrinsic) pathway.[1][2] It functions by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain, which leads to a depletion of intracellular ATP.[3][4][5] This inhibition also causes an increase in reactive oxygen species (ROS) production, which triggers the release of cytochrome c from the mitochondria into the cytosol.[1] Cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, followed by the executioner caspase-3, ultimately leading to programmed cell death.[1][2] Additionally, some studies have shown that this compound can induce apoptosis by reducing intracellular cAMP and cGMP levels and by triggering endoplasmic reticulum stress.[6][7]
Q2: How do I determine the optimal dosage of this compound for my cell line?
A2: The optimal dosage of this compound is highly cell-line dependent and must be determined empirically. A common starting point is to perform a dose-response experiment using a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value (the concentration that inhibits 50% of cell growth). The MTT or a similar cell viability assay is suitable for this purpose. Once the IC50 is established, you can select a range of concentrations around this value for subsequent apoptosis assays. For example, studies have shown IC50 values in the nanomolar range for various cancer cell lines, such as ~10 nM for SW480 and ~7 nM for HT-29 colon cancer cells.[6]
Q3: I am observing high levels of necrosis in my experiments. How can I reduce it?
A3: High levels of necrosis can indicate that the this compound concentration is too high or the incubation time is too long, leading to overwhelming cellular stress. To mitigate this, consider the following:
-
Titrate the dosage: Perform a dose-response curve to identify a concentration that induces apoptosis with minimal necrosis.
-
Time-course experiment: Harvest cells at different time points after this compound treatment to identify an optimal incubation period where apoptosis is maximal and necrosis is minimal.
-
Use apoptosis-specific assays: Employ methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell populations accurately.
Q4: My Western blot results for apoptosis markers are inconsistent. What could be the issue?
A4: Inconsistent Western blot results can arise from several factors:
-
Suboptimal protein extraction: Ensure you are using a suitable lysis buffer and protocol to efficiently extract proteins from your this compound-treated cells.
-
Timing of harvest: The expression and cleavage of apoptosis-related proteins are transient. Perform a time-course experiment to identify the peak expression of your target proteins (e.g., cleaved caspase-3, cleaved PARP).
-
Antibody quality: Use validated antibodies specific to the cleaved forms of your target proteins.
-
Loading controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Troubleshooting Guides
Issue: Low or no apoptosis induction observed.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response study to determine the optimal concentration for your specific cell line. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell line is resistant to this compound. | Some cell lines may exhibit resistance. Consider using a different cell line or investigating mechanisms of resistance. This compound has been shown to be effective against some multidrug-resistant (MDR) cell lines.[4][5] |
| Incorrect assay for apoptosis detection. | Use a sensitive and specific apoptosis detection method, such as Annexin V/PI staining with flow cytometry or Western blotting for cleaved caspases. |
Issue: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well/plate for all experiments. |
| Inaccurate this compound dilutions. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variations in incubation conditions. | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) for all experiments. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| SW480 | Colon Cancer | ~10 nM | 48 hours |
| HT-29 | Colon Cancer | ~7 nM | 48 hours |
| 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 nM | 24 hours |
| OC-194 | Ovarian Cancer | 10⁻⁷ µg/ml | 72 hours |
| OVCAR-3 | Ovarian Cancer (cisplatin-resistant) | 4 µg/ml | 72 hours |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Effective at inhibiting growth | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[6][8][9]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry immediately. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for Apoptosis Markers
This protocol detects the expression of key apoptosis-related proteins.
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control.
Mandatory Visualizations
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bullatacin Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bullatacin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's instability in aqueous solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and formulation of this compound.
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound is a highly lipophilic compound with poor water solubility. Precipitation in aqueous solutions is a common issue. Factors contributing to this include:
-
Concentration: Exceeding the solubility limit of this compound in your chosen buffer.
-
Solvent Carryover: Insufficient mixing or a high percentage of a less polar solvent from your stock solution.
-
pH and Temperature: While specific data on this compound is limited, the stability of similar compounds can be pH and temperature-dependent.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Based on the properties of related acetogenins, suitable solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Note: When diluting the stock solution, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in your aqueous medium should be minimized to avoid cytotoxic effects on cells.
Q3: How should I store my this compound solutions to minimize degradation?
A3: For maximum stability, it is recommended to:
-
Solid this compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions in Organic Solvents: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. These solutions are generally stable for up to one month.
-
Aqueous Working Solutions: Prepare fresh for each experiment and use immediately. We do not recommend storing aqueous solutions for more than one day.
Q4: What are the main strategies to improve the stability and solubility of this compound in aqueous solutions for in vitro and in vivo experiments?
A4: The two primary strategies for overcoming this compound's poor aqueous solubility and stability are:
-
Liposomal Encapsulation: Entrapping this compound within lipid-based vesicles (liposomes) can protect it from the aqueous environment, improve its solubility, and facilitate its delivery into cells.
-
Cyclodextrin Inclusion Complexation: Forming an inclusion complex with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can enhance the aqueous solubility and stability of this compound.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during this compound experiments.
Troubleshooting Guide 1: this compound Precipitation in Aqueous Media
| Symptom | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of stock solution. | Localized high concentration exceeding solubility limit. | Vigorously vortex or stir the aqueous medium while slowly adding the this compound stock solution. |
| High final concentration of this compound. | Decrease the final concentration of this compound in your working solution. | |
| Incompatible buffer components. | While specific data is unavailable, screen different physiological buffers (e.g., PBS, TRIS) to identify one with better compatibility. | |
| Precipitation occurs over time during the experiment. | Degradation of this compound in the aqueous environment. | Consider using a stabilization strategy such as liposomal encapsulation or cyclodextrin complexation. |
| Temperature fluctuations affecting solubility. | Maintain a constant and controlled temperature throughout your experiment. |
Troubleshooting Guide 2: Low Efficacy or Inconsistent Results
| Symptom | Potential Cause | Recommended Solution |
| Lower than expected cytotoxicity or biological activity. | Degradation of this compound in the aqueous experimental medium. | Prepare fresh working solutions for each experiment. Use a stabilization method (liposomes or cyclodextrins). |
| Adsorption of this compound to plasticware. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 80 at <0.1%) to your buffer, but be mindful of its potential effects on your experimental system. | |
| High variability between replicate experiments. | Inconsistent preparation of this compound working solutions. | Standardize your dilution protocol, ensuring consistent mixing speed and time. |
| Degradation of stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stabilization and quantification of this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve this compound and lipids (e.g., a mixture of DSPC and cholesterol) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum overnight to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe or bath sonicator.
-
Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Mixing:
-
In a mortar, place a molar excess of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Add a small amount of a solvent in which this compound is soluble (e.g., ethanol or acetone) to form a paste.
-
-
Kneading:
-
Add the this compound to the cyclodextrin paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature or under a vacuum to obtain a solid powder.
-
-
Characterization:
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated LC-MS method for this compound in plasma and can be modified for in vitro samples.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A reported mobile phase is methanol and deionized water (95:5, v/v) containing 0.01% (v/v) formic acid.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min. A reported flow rate is 0.2 mL/min.[3]
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 220 nm), or for higher sensitivity and specificity, a mass spectrometer (MS).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
For liposomal formulations, disrupt the liposomes using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated this compound.
-
For cyclodextrin complexes, dissolve the complex in the mobile phase.
-
Centrifuge the samples to remove any precipitated lipids or excipients before injection.
-
-
Quantification:
-
Create a standard curve using known concentrations of pure this compound.
-
Determine the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Section 4: Data Presentation
This section provides tables summarizing key quantitative data. Note: Specific quantitative data for this compound's degradation kinetics and solubility are not widely available in the public domain. The following tables provide a template and include data for related compounds or general guidelines where this compound-specific data is absent.
Table 1: Solubility of Annonacin (a related acetogenin) in Various Solvents [4]
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 1 |
| DMSO | 20 |
| Dimethyl formamide | 10 |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 |
Table 2: General Stability Recommendations for this compound
| Formulation | Storage Condition | Recommended Storage Duration |
| Solid Compound | -20°C, desiccated, protected from light | Up to 6 months |
| Stock Solution in Organic Solvent | -20°C or -80°C, in aliquots | Up to 1 month |
| Aqueous Working Solution | 2-8°C, protected from light | Prepare fresh, use within 24 hours |
| Liposomal Formulation | 2-8°C, protected from light | Dependent on lipid composition, typically up to a few weeks |
| Cyclodextrin Complex (solid) | Room temperature, desiccated | Generally stable for extended periods |
Section 5: Mandatory Visualizations
This section provides diagrams of relevant signaling pathways and experimental workflows using the DOT language.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for Balofloxacin – Oriental Journal of Chemistry [orientjchem.org]
Best practices for handling and storing Bullatacin in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and use of Bullatacin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the recommended personal protective equipment (PPE) when handling this compound?
When handling this compound powder or solutions, it is essential to use standard laboratory PPE to minimize exposure. This includes:
-
Lab coat: To protect street clothing.
-
Gloves: To prevent skin contact.
-
Safety goggles: To protect the eyes from splashes or dust.
For procedures that may generate aerosols or dust, consider using a fume hood and respiratory protection.
Q3: How should I store this compound powder?
While specific stability data for this compound is limited, general best practices for storing potent cytotoxic compounds should be followed. It is obtained as a solid after solvent evaporation.[1][2]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Lower temperatures slow down potential degradation. The structures of acetogenins can be sensitive to high temperatures, with potential changes occurring above 60°C. |
| Light | Protect from light. | Many complex organic molecules are light-sensitive. Storing in an amber vial or a dark container is recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This can prevent potential oxidation. |
| Container | Use a tightly sealed, clearly labeled container. | Prevents contamination and ensures proper identification. |
Q4: How do I prepare a stock solution of this compound?
This compound can be dissolved in organic solvents. Dichloromethane and methanol have been used in published experimental protocols.[3]
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
In a fume hood, add the desired volume of solvent to the vial containing the this compound.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Q5: How should I store this compound stock solutions?
There is no specific data on the stability of this compound in solution. For best results:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Minimizes solvent evaporation and slows degradation. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Container | Use tightly sealed vials to prevent solvent evaporation. | Maintains the desired concentration of the stock solution. |
Q6: Is this compound stable in cell culture media?
The stability of this compound in aqueous solutions like cell culture media is not well-documented in the provided search results. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Troubleshooting Guides
Problem: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. If you suspect degradation, prepare a fresh stock solution from powder.
-
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: Ensure the this compound powder was completely dissolved when preparing the stock solution. Calibrate your pipettes regularly to ensure accurate dilutions.
-
Problem: Low or no observed cellular activity.
-
Possible Cause: Poor solubility in the final experimental medium.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is compatible with your cell line and does not exceed recommended limits (typically <0.5%). The poor water solubility of acetogenins is a known issue.[4]
-
-
Possible Cause: Inactive compound.
-
Solution: Verify the purity and identity of your this compound. If possible, obtain a certificate of analysis from the supplier.
-
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not affect cell viability.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final solvent concentration but no this compound).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Caption: A typical experimental workflow for an in vitro cytotoxicity assay using this compound.
Caption: Key considerations for the handling and storage of this compound in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing Bullatacin degradation during extraction
Welcome to the technical resource center for researchers, scientists, and drug development professionals working with Bullatacin. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you successfully extract, purify, and handle this potent Annonaceous acetogenin while minimizing degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with? this compound is a C35 polyketide natural product isolated from plants of the Annonaceae family, such as Annona muricata (soursop). It is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, giving it significant cytotoxic and potential anticancer properties. Its complexity arises from its chemical instability; the molecule contains a terminal α,β-unsaturated γ-lactone ring and multiple hydroxyl groups, making it susceptible to degradation under common experimental conditions.
Q2: What are the primary factors that cause this compound degradation during extraction? The primary causes of this compound degradation are exposure to high temperatures, non-neutral pH (especially alkaline conditions), and potentially prolonged exposure to light and oxygen.
-
Temperature: Annonaceous acetogenins are known to be thermolabile, with their structures being susceptible to change at temperatures exceeding 60°C.[1][2]
-
pH: The bioactivity of this compound is linked to its α,β-unsaturated γ-lactone ring. This functional group is an ester and is prone to hydrolysis (ring-opening) under alkaline (basic) conditions, which would neutralize its cytotoxic activity.
Q3: Which solvents are recommended for this compound extraction? Polar organic solvents are most effective for extracting this compound and other acetogenins. Methanol and ethanol are commonly used for the initial extraction from plant material.[3] For subsequent liquid-liquid partitioning and chromatography, solvents like ethyl acetate, chloroform, and dichloromethane are frequently employed.[4]
Q4: How can I detect the presence of this compound and other acetogenins in my fractions? A rapid qualitative test involves using Kedde's reagent, which reacts with the unsaturated γ-lactone ring to produce a pink to reddish-purple color, indicating the presence of acetogenins.[5] For quantitative analysis and purification, High-Performance Liquid Chromatography (HPLC) is the standard method. Detection is typically performed at a low wavelength, around 220 nm, as the lactone moiety is the primary chromophore.[6][7]
Troubleshooting Guide: Low Yield & Suspected Degradation
This guide addresses common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution & Investigation |
| Low or No this compound Yield | 1. Incomplete Extraction | • Verify Solvent & Method: Ensure you are using an appropriate polar solvent (e.g., methanol) and an efficient extraction method. Ultrasound-assisted methods have shown higher yields than traditional maceration or Soxhlet.[3]• Increase Extraction Cycles: A single extraction may be insufficient. Perform multiple extraction cycles (e.g., 3-5 times) on the plant material and pool the extracts.• Particle Size: Ensure the plant material is finely ground to maximize surface area for solvent penetration. |
| 2. This compound Degradation (Thermal) | • Check Temperatures: Confirm that all extraction and solvent evaporation steps are performed at low temperatures. Use a rotary evaporator set below 40-50°C. Avoid prolonged heating; acetogenin structures can degrade at temperatures above 60°C.[1][8] | |
| 3. This compound Degradation (pH-related) | • Avoid Basic Conditions: The γ-lactone ring is susceptible to base-catalyzed hydrolysis. Ensure all solvents and buffers used are neutral or slightly acidic. Do not use alkaline solutions during workup.• Check Water Source: Use purified, neutral pH water for any aqueous partitioning steps. | |
| Presence of Unknown Peaks in HPLC | 1. Co-extracted Impurities | • Improve Chromatographic Separation: Optimize your column chromatography gradient. Use a multi-step gradient elution with solvents of increasing polarity to effectively separate this compound from other compounds.• Perform Liquid-Liquid Partitioning: Before chromatography, partition the crude extract between an organic solvent (e.g., ethyl acetate) and water to remove highly polar or non-polar impurities. |
| 2. Degradation Products | • Analyze Degradation Conditions: Review your protocol for potential degradation triggers (high heat, extreme pH). The primary degradation pathway is likely the hydrolysis of the lactone ring. Degradation products may appear as more polar compounds in a reverse-phase HPLC system.• Run a Forced Degradation Study: Intentionally expose a small, pure sample of this compound to mild acid, base, heat, and an oxidizing agent (e.g., H₂O₂) and analyze by HPLC-MS to identify the retention times and mass of potential degradation products. | |
| Loss of Bioactivity in Purified Sample | 1. Degradation During Storage | • Proper Storage: Store purified this compound as a solid or in a non-aqueous solvent (e.g., methanol) at -20°C or below. Protect from light by using amber vials or wrapping containers in foil.• Check for Lactone Ring Integrity: The loss of bioactivity is strongly correlated with the opening of the γ-lactone ring. Re-analyze the sample by HPLC and consider spectroscopic methods (FT-IR) to confirm the presence of the lactone carbonyl group. |
Data on Extraction Efficiency
The choice of extraction method significantly impacts the yield of total acetogenins (including this compound). Advanced methods like thermosonication-assisted extraction (TSAE) have shown superior performance compared to traditional techniques.
| Extraction Method | Solvent | Source Material | Total Acetogenin Yield (mg/g of dry seed) | Extraction Time | Reference |
| Thermosonication (TSAE) | Methanol | A. muricata Seeds | 35.89 | 50 min | [3] |
| Ultrasound-Assisted (UAE) | Methanol | A. muricata Seeds | ~16.54 (calculated from fold-increase) | 50 min (5 cycles) | [3] |
| Soxhlet | Ethanol | A. muricata Seeds | 0.4 - 1.0 | 6-8 hours | [3] |
| Maceration | Ethanol | A. muricata Seeds | ~10.0 | up to 72 hours | [3][9] |
Note: Yields can vary based on the specific plant material, particle size, and precise experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from methodologies demonstrating high-efficiency extraction of acetogenins from Annona muricata seeds.
-
Preparation of Plant Material:
-
Obtain dried seeds of Annona muricata.
-
Grind the seeds into a fine powder (e.g., using a coffee grinder or ball mill).
-
(Optional but Recommended) Defat the seed powder by Soxhlet extraction with n-hexane for 8 hours to remove lipids, which can interfere with subsequent purification. Air-dry the defatted powder.
-
-
Extraction:
-
Place 10 g of the defatted seed powder into a flask.
-
Add 100 mL of methanol (a 1:10 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 50 minutes at a controlled temperature (e.g., 25-30°C) to prevent thermal degradation.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the solid residue four more times, collecting and pooling all methanol filtrates.
-
-
Solvent Evaporation:
-
Concentrate the pooled methanol extract under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 40°C to minimize thermal degradation.
-
Dry the extract completely to obtain the crude acetogenin-rich extract.
-
Protocol 2: Purification by Open Column Chromatography
This protocol provides a general method for isolating this compound from a crude extract.[10]
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel 60 in n-hexane.
-
Pack a glass chromatography column with the slurry to create a uniform stationary phase bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully layer the dried, extract-loaded silica onto the top of the packed column.
-
-
Gradient Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent. A common gradient is a stepwise increase of chloroform or dichloromethane in n-hexane, followed by mixtures of dichloromethane and acetone (e.g., 9:1, 7:3, 1:1 v/v).[10]
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
-
Spot a small amount from each fraction onto a TLC plate (silica gel).
-
Develop the plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize spots under UV light and/or by staining with Kedde's reagent. Fractions containing acetogenins will show a pinkish-purple spot with Kedde's reagent.[5]
-
Pool the fractions that contain your target compound(s) based on the TLC profile.
-
-
Final Purification:
-
The pooled fractions may require further purification using repeated column chromatography with a shallower solvent gradient or by using preparative HPLC with a C18 column and a methanol/water mobile phase.[6]
-
Visualized Workflows & Logic
This compound Extraction & Purification Workflow
This diagram outlines the major steps from raw plant material to purified this compound, highlighting key considerations at each stage.
Caption: Workflow for this compound extraction, purification, and storage.
Troubleshooting Degradation Issues
This logic diagram helps diagnose the root cause of suspected this compound degradation.
Caption: Logic diagram for troubleshooting this compound degradation.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculturaljournals.com [agriculturaljournals.com]
- 10. researchgate.net [researchgate.net]
Welcome to the technical support center for managing bullatacin-related toxicity in animal studies. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with this compound administration in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of toxicity?
A1: this compound is a potent annonaceous acetogenin, a class of natural products isolated from plants of the Annonaceae family. Its primary mechanism of toxicity stems from the potent inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition leads to a critical depletion of cellular ATP, increased production of reactive oxygen species (ROS), and induction of apoptosis (programmed cell death).
Q2: What are the primary target organs for this compound-induced toxicity in animals?
A2: Based on preclinical studies, the primary target organs for this compound toxicity are the liver and kidneys.[1] Repeated administration in rats has been shown to cause hepatotoxicity and nephrotoxicity.
Q3: What are the typical clinical signs of this compound toxicity in rodents?
A3: While specific clinical signs for this compound are not extensively documented, general signs of toxicity in rodents can be extrapolated and may include:
-
Weight loss or reduced weight gain
-
Lethargy and reduced activity
-
Hunched posture
-
Ruffled fur
-
Dehydration (sunken eyes, skin tenting)
-
Changes in urine or feces (e.g., diarrhea)
-
Labored breathing
Q4: Are there any known strategies to mitigate this compound-induced toxicity?
A4: There is limited direct evidence for mitigating this compound-specific toxicity. However, given its mechanism of action involving oxidative stress, the use of antioxidants could be a potential strategy. N-acetylcysteine (NAC) has shown protective effects against mitochondrial dysfunction and oxidative stress induced by other toxins in vivo.[2][3][4][5][6] Further research is needed to validate its efficacy against this compound.
Troubleshooting Guides
Problem 1: Unexpected animal mortality at seemingly low doses.
| Possible Causes | Troubleshooting Steps |
| Vehicle-related toxicity: The solvent used to dissolve this compound may have its own toxic effects. | 1. Run a vehicle-only control group to assess its toxicity. 2. Consider alternative, less toxic vehicles. 3. Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is within recommended limits for the chosen route of administration. |
| Incorrect dose calculation or preparation: Errors in weighing, dilution, or calculation can lead to unintentionally high doses. | 1. Double-check all calculations for dose preparation. 2. Ensure the this compound stock solution is homogenous before dilution. 3. Have a second researcher independently verify the calculations and preparation. |
| Rapid administration: Bolus injections, especially intravenously, can lead to acute toxicity. | 1. Administer the dose slowly over a set period. 2. For intravenous administration, consider using an infusion pump for better control. |
| Animal strain or health status: Different strains of mice or rats can have varying sensitivities. Underlying health issues can also increase susceptibility. | 1. Ensure all animals are healthy and free of underlying diseases before starting the experiment. 2. Consider using a different, more robust strain if high sensitivity is observed. |
Problem 2: Significant weight loss and signs of distress in treated animals.
| Possible Causes | Troubleshooting Steps |
| Systemic toxicity: this compound is causing widespread cellular energy depletion. | 1. Monitor body weight daily. A weight loss of >20% is often considered a humane endpoint.[7][8][9][10] 2. Provide supportive care, such as supplemental nutrition (e.g., palatable, high-energy food on the cage floor) and hydration (e.g., hydrogel packs). 3. Consider reducing the dose or the frequency of administration. 4. Establish clear humane endpoints in your protocol to prevent unnecessary suffering. |
| Dehydration: Animals may reduce water intake due to malaise. | 1. Monitor for signs of dehydration (skin tenting, sunken eyes). 2. Provide easily accessible water sources. 3. Administer subcutaneous fluids if clinically indicated and approved in the animal protocol. |
| Pain or discomfort: The compound or its effects may be causing pain. | 1. Observe animals for signs of pain (e.g., hunched posture, reluctance to move). 2. Consult with a veterinarian about appropriate analgesic use, ensuring it does not interfere with the study's scientific objectives. |
Quantitative Toxicity Data
The available quantitative toxicity data for this compound is limited. The following tables summarize the existing information. Researchers should perform dose-finding studies to establish safe and effective doses for their specific animal model and experimental conditions.
Table 1: In Vivo Dose-Response Data for this compound in Mice
| Route of Administration | Dose | Animal Model | Observed Effects | Reference |
| Intraperitoneal (i.p.) | 100 µg/kg (single dose) | Normal mice | No side effects observed. | [1] |
| Intraperitoneal (i.p.) | 25 and 50 µg/kg (five doses) | H22 hepatoma-bearing mice | ~61% reduction in tumor growth; significant increase in hematologic parameters. | [1] |
| Intraperitoneal (i.p.) | 50 µg/kg/day | L1210 murine leukemia-bearing mice | Effective anti-tumor activity. | [6][11] |
| Intraperitoneal (i.p.) | 1.4 mg/kg or more (single dose) | C3HeB/FeJ mice | Lethal within 24 hours. |
Note: The following data is for a chloroform fraction of Annona muricata seeds, which contains a mixture of acetogenins including this compound, and not for pure this compound.
Table 2: Acute Oral LD50 of a Chloroform Fraction of Annona muricata Seed Extract
| Animal Model | LD50 | Reference |
| Rats | 1310 mg/kg | [12] |
| Mice | 310 mg/kg | [12] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
This compound
-
Vehicle (e.g., DMSO, ethanol, saline, or a mixture thereof)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Dose Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final concentration of the organic solvent is below recommended limits (e.g., <10% DMSO).
-
Prepare a vehicle-only control solution with the same final solvent concentration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the this compound solution to be administered.
-
Gently restrain the mouse.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Inject the calculated volume slowly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow a detailed monitoring plan as outlined in Protocol 2.
-
Protocol 2: Monitoring for this compound-Induced Toxicity in Rodents
| Parameter | Frequency | Details |
| Clinical Observations | Daily | Observe for changes in posture, activity level, grooming, and any signs of pain or distress. |
| Body Weight | Daily | A significant and progressive loss of body weight is a key indicator of toxicity. |
| Food and Water Intake | Daily (if possible) | A decrease in consumption can be an early sign of malaise. |
| Hematology | Baseline and at study termination (or at interim points for subchronic studies) | Collect blood for a complete blood count (CBC) to assess for changes in red blood cells, white blood cells, and platelets. |
| Serum Clinical Chemistry | Baseline and at study termination (or at interim points for subchronic studies) | Collect blood to measure biomarkers of liver (ALT, AST, ALP, bilirubin) and kidney (BUN, creatinine) function. |
| Histopathology | At study termination | Collect target organs (liver, kidneys, heart, etc.), fix in 10% neutral buffered formalin, and process for histological examination to identify any pathological changes. |
Signaling Pathways and Experimental Workflows
This compound-Induced Toxicity Pathway
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Humane Endpoints | Office of Research [bu.edu]
- 8. uwm.edu [uwm.edu]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 11. scispace.com [scispace.com]
- 12. phcog.com [phcog.com]
Validation & Comparative
Validating the Anticancer Activity of Bullatacin in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transition from two-dimensional (2D) cell culture to three-dimensional (3D) spheroid models represents a critical step in preclinical cancer research, offering a more physiologically relevant system that better mimics the tumor microenvironment. This guide provides a comparative analysis of the anticancer agent Bullatacin against commonly used chemotherapeutics, Doxorubicin and Paclitaxel, with a focus on their activity in 3D spheroid cultures.
Introduction to this compound
This compound is a potent annonaceous acetogenin, a class of natural products isolated from plants of the Annonaceae family. It has demonstrated significant cytotoxic and antitumor effects across a range of cancer cell lines, including those of the colon, breast, and liver.[1] The primary mechanism of action for this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy production leads to ATP depletion and subsequently induces apoptosis (programmed cell death).[2][3] More recent studies have also revealed that this compound can trigger immunogenic cell death (ICD) by inducing endoplasmic reticulum (ER) stress, a mechanism that can potentially stimulate an anti-tumor immune response.[1]
The Importance of 3D Spheroid Cultures
Traditional 2D cell cultures lack the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo solid tumors. 3D spheroid cultures address these limitations by allowing cancer cells to aggregate and form structures that more closely resemble avascular tumors.[4][5] This increased complexity often leads to a higher resistance to anticancer drugs when compared to 2D cultures, making 3D spheroids a more stringent and predictive model for evaluating therapeutic efficacy.[6][7][8]
Comparative Anticancer Activity
While direct comparative studies of this compound against other anticancer drugs in 3D spheroid cultures are limited in the currently available literature, we can synthesize data from various studies to provide a comparative overview. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in 2D culture and for Doxorubicin and Paclitaxel in both 2D and 3D spheroid cultures of colon cancer cell lines. It is important to note that cells in 3D culture generally exhibit higher IC50 values, indicating increased resistance.
| Compound | Cell Line | Culture Condition | IC50 | Reference |
| This compound | SW480 (Colon) | 2D | ~10 nM | [2] |
| This compound | HT-29 (Colon) | 2D | ~7 nM | [2] |
| Doxorubicin | HCT116 (Colon) | 2D | 0.08 µM | [9] |
| Doxorubicin | HCT116 (Colon) | 3D Spheroid | 0.30 µM | [9] |
| Paclitaxel | HCT-116 (Colon) | 2D | 9.7 nM | [10] |
| Paclitaxel | HT-29 (Colon) | 2D | 9.5 nM | [10] |
Experimental Protocols
3D Spheroid Culture Formation (Hanging Drop Method)
This protocol is a common method for generating uniform spheroids.
-
Cell Preparation: Culture cancer cells (e.g., HCT116, SW480) in appropriate media to ~80% confluency. Harvest cells using trypsin and resuspend in fresh media to a single-cell suspension.
-
Hanging Drops: Dispense 20 µL drops of the cell suspension (typically 1 x 10^5 to 5 x 10^5 cells/mL) onto the inside of a petri dish lid.
-
Incubation: Invert the lid and place it over a petri dish containing sterile phosphate-buffered saline (PBS) to maintain humidity. Incubate at 37°C in a 5% CO2 incubator for 24-72 hours to allow for spheroid formation.
-
Spheroid Collection: Once formed, spheroids can be gently washed from the lid into a low-adherence plate for subsequent treatment and analysis.
Anticancer Drug Treatment of 3D Spheroids
-
Plating: Transfer individual spheroids into the wells of a 96-well ultra-low attachment plate.
-
Drug Preparation: Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in the appropriate cell culture medium.
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the desired drug concentration. Include a vehicle control (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72 hours).
3D Spheroid Viability Assay (ATP-Based Assay)
This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.
-
Reagent Preparation: Allow the 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D) and the spheroid plate to equilibrate to room temperature for approximately 30 minutes.
-
Lysis: Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by orbital shaking for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable cells.
3D Spheroid Viability Assay (Fluorescence Imaging)
This method provides a qualitative and quantitative assessment of live and dead cells within the spheroid.
-
Staining Solution: Prepare a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Staining: Remove the drug-containing medium and add the staining solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Imaging: Visualize the spheroids using a fluorescence microscope. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red. Image analysis software can be used to quantify the fluorescent signals.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer activity of compounds in 3D spheroid cultures.
Caption: Simplified signaling pathway for this compound's anticancer activity.
Conclusion
This compound demonstrates potent anticancer activity in 2D cell culture models, and while direct comparative data in 3D spheroids is emerging, its unique mechanism of action targeting cellular metabolism and inducing immunogenic cell death makes it a compelling candidate for further investigation. The use of 3D spheroid cultures provides a more robust platform for evaluating the therapeutic potential of this compound and other novel anticancer agents, bridging the gap between traditional in vitro assays and in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to validate and compare the efficacy of new cancer therapeutics in a more clinically relevant context.
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Bullatacin vs. Doxorubicin: A Comparative Guide on Efficacy in Multidrug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. MDR is often characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs, rendering them ineffective. This guide provides an objective comparison of the efficacy of bullatacin, a potent Annonaceous acetogenin, and doxorubicin, a conventional anthracycline antibiotic, against multidrug-resistant cancer cells, supported by experimental data.
Executive Summary
This compound demonstrates significant cytotoxicity against multidrug-resistant cancer cell lines that are refractory to doxorubicin. The primary mechanism of this compound's efficacy in this context lies in its ability to deplete cellular ATP levels by inhibiting Complex I of the mitochondrial electron transport chain.[1] This mode of action circumvents the ATP-dependent efflux mechanism of P-glycoprotein, a major contributor to doxorubicin resistance. In contrast, doxorubicin's efficacy is severely diminished in MDR cells due to its recognition and expulsion by P-gp.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in sensitive and multidrug-resistant cancer cell lines. A lower IC50 value indicates higher potency. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parental cell line. An RI close to 1 suggests a lack of cross-resistance.
Table 1: Cytotoxicity in Human Mammary Adenocarcinoma (MCF-7) Cells
| Compound | Cell Line | IC50 | Resistance Index (RI) | Reference |
| Doxorubicin | MCF-7/wt (sensitive) | 5 x 10⁻² µg/mL | >20 | [2] |
| MCF-7/Adr (resistant) | >1 µg/mL | [2] | ||
| This compound | MCF-7/wt (sensitive) | ~10⁻³ - 10⁻⁴ µg/mL | ~1 | [2] |
| MCF-7/Adr (resistant) | ~10⁻³ - 10⁻⁴ µg/mL | [2] |
Table 2: Cytotoxicity in Human Epidermoid Carcinoma (KB) Cells
| Compound | Cell Line | IC50 (nmol/L) | Resistance Index (RI) | Reference |
| Doxorubicin | KB (sensitive) | - | ~75 | [3] |
| KBv200 (resistant) | - | [3] | ||
| This compound | KB (sensitive) | 0.04 | 1 | [4] |
| KBv200 (resistant) | 0.04 | [4] |
Mechanisms of Action and Resistance
This compound: Overcoming Resistance through ATP Depletion
This compound, a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), disrupts the electron transport chain, leading to a significant decrease in cellular ATP production.[1] Since P-glycoprotein and other ABC transporters rely on ATP hydrolysis to efflux chemotherapeutic agents, this compound's depletion of the cellular energy supply effectively neutralizes this primary mechanism of multidrug resistance.[1] Furthermore, this compound has been shown to induce apoptosis in MDR cells through a mitochondria-dependent pathway, involving the release of cytochrome c and the activation of caspase-9 and caspase-3.[3][5]
Doxorubicin: Susceptibility to P-glycoprotein Mediated Efflux
Doxorubicin exerts its anticancer effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[6] However, in MDR cancer cells, its intracellular concentration is kept below a therapeutic threshold by the P-glycoprotein efflux pump. The expression and activity of P-gp are often upregulated through various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, contributing to acquired doxorubicin resistance.[7]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., MCF-7/wt and MCF-7/Adr) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or doxorubicin for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against drug concentration.
Apoptosis Analysis (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or doxorubicin at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
P-glycoprotein Expression (Western Blot)
This technique is used to detect and quantify the expression of P-glycoprotein.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to normalize protein levels.
Conclusion
The experimental evidence strongly suggests that this compound is a highly effective agent against multidrug-resistant cancer cells, particularly those overexpressing P-glycoprotein. Its unique mechanism of ATP depletion directly counters the primary resistance mechanism to many conventional chemotherapeutics like doxorubicin. These findings highlight the potential of Annonaceous acetogenins as a promising class of compounds for the development of novel therapies to treat multidrug-resistant cancers. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound.
References
- 1. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circumvention of tumor multidrug resistance by a new annonaceous acetogenin: atemoyacin-B - Fu - Acta Pharmacologica Sinica [chinaphar.com]
- 5. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Bullatacin's Potency: A Comparative Analysis Against Other Annonaceous Acetogenins
Annonaceous acetogenins, a class of polyketides derived from the Annonaceae family of plants, have garnered significant attention within the scientific community for their potent cytotoxic and antitumor properties. Among these, Bullatacin has emerged as a particularly promising compound. This guide provides a comparative analysis of the potency of this compound against other notable Annonaceous acetogenins, supported by experimental data, detailed protocols, and a visualization of its mechanism of action.
Comparative Cytotoxicity of Annonaceous Acetogenins
The cytotoxic potential of Annonaceous acetogenins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC50 values of this compound and other selected acetogenins against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | MCF-7 | Breast Adenocarcinoma | <10⁻¹²[1] |
| 9PS | Leukemia | <10⁻¹²[1] | |
| A-549 | Lung Carcinoma | <10⁻¹²[1] | |
| A2780 | Ovarian Tumor | Potent selectivity noted[1] | |
| HepG2 2.2.15 | Hepatocarcinoma | 0.0078 (7.8 nM) | |
| Asimicin | 9PS | Leukemia | <10⁻¹²[1] |
| HT-29 | Colon Adenocarcinoma | 3.3x10⁻¹¹[1] | |
| A2780 | Ovarian Tumor | Potent selectivity noted[1] | |
| cis-Annonacin | HT-29 | Colon Adenocarcinoma | <10⁻¹²[1] |
| Gigantecin | MCF-7 | Breast Adenocarcinoma | 4.1x10⁻⁹[1] |
| Asimin | A-549 | Lung Carcinoma | 8x10⁻⁹[1] |
| MCF-7 | Breast Adenocarcinoma | 8x10⁻⁹[1] | |
| HT-29 | Colon Adenocarcinoma | 8x10⁻⁹[1] |
Experimental Protocols: Determining Cytotoxicity
The following is a detailed methodology for a standard MTT assay, a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration-dependent cytotoxic effect of Annonaceous acetogenins on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Annonaceous acetogenins (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Annonaceous acetogenins in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mechanism of Action: Signaling Pathways
The primary mechanism of action for Annonaceous acetogenins, including this compound, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).
The following diagram illustrates the signaling pathway of this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
References
Bullatacin and Paclitaxel: A Head-to-Head Comparison in Chemoresistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of chemoresistance is a primary obstacle in the successful treatment of cancer. Paclitaxel, a potent microtubule-stabilizing agent, is a frontline therapy for numerous malignancies; however, its efficacy is often diminished by the development of resistance, frequently mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp). This guide provides a detailed, data-driven comparison of Bullatacin, a naturally occurring Annonaceous acetogenin, and paclitaxel in preclinical models of chemoresistant cancers.
Executive Summary
This compound demonstrates significant cytotoxic activity against multidrug-resistant (MDR) cancer cells, notably those overexpressing P-gp. Unlike paclitaxel, this compound's efficacy appears to be unaffected by this common resistance mechanism. Its primary mode of action, the depletion of cellular ATP through inhibition of mitochondrial Complex I, directly counteracts the energy-dependent efflux of chemotherapeutic agents by P-gp. This fundamental difference in mechanism suggests this compound as a promising candidate for the treatment of paclitaxel-resistant tumors.
Quantitative Comparison of Cytotoxicity
The following tables summarize the in vitro cytotoxicity of this compound and paclitaxel in chemoresistant and sensitive cancer cell lines.
Table 1: Cytotoxicity of this compound in Multidrug-Resistant (MDR) vs. Sensitive Cell Lines
| Cell Line | Resistance Phenotype | This compound IC50 | Reference |
| KB | Parental (sensitive) | 2.5 ± 1.2 nmol/L | [1] |
| KBv200 | P-gp overexpression (paclitaxel-resistant) | 2.7 ± 1.3 nmol/L | [1] |
| MCF-7 | Parental (sensitive) | 0.59 nmol/L | [2] |
| MCF-7/Dox | Doxorubicin-resistant (P-gp overexpression) | 0.60 nmol/L | [2] |
Table 2: Comparative Cytotoxicity in Paclitaxel-Resistant Cells
| Cell Line | Resistance Level to Paclitaxel | Paclitaxel IC50 | This compound IC50 | Key Finding | Reference |
| KBv200 | ~70-fold vs. KB parental line | Not specified, but high resistance established | 2.7 ± 1.3 nmol/L | This compound demonstrates potent cytotoxicity in cells highly resistant to paclitaxel, with no significant difference in IC50 compared to the sensitive parental line.[1] | [1] |
Mechanisms of Action and Resistance
This compound: Circumventing Resistance through ATP Depletion
This compound's primary mechanism of action involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This leads to a significant depletion of intracellular ATP.[3] In cancer cells that have developed multidrug resistance through the overexpression of ATP-binding cassette (ABC) transporters like P-gp, this ATP depletion is critically effective. P-gp utilizes ATP to actively efflux chemotherapeutic agents, and by cutting off the energy supply, this compound renders this resistance mechanism ineffective.
Furthermore, this compound has been shown to induce apoptosis through the mitochondrial-dependent pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and -3.[1] More recent studies have also elucidated its role in inducing immunogenic cell death (ICD) via the activation of the endoplasmic reticulum (ERS) stress pathway. This involves the phosphorylation of PERK and IRE1 and the cleavage of ATF6.[4]
Paclitaxel: Susceptibility to P-glycoprotein-Mediated Resistance
Paclitaxel functions by stabilizing microtubules, leading to mitotic arrest and apoptosis.[5] However, its effectiveness is often compromised in chemoresistant tumors. The most well-characterized mechanism of resistance to paclitaxel is the overexpression of the MDR1 gene, which encodes for P-glycoprotein (P-gp or ABCB1).[1][5] P-gp is a transmembrane efflux pump that actively removes paclitaxel from the cancer cell, reducing its intracellular concentration to sub-therapeutic levels. This process is ATP-dependent.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed sensitive (e.g., KB) and resistant (e.g., KBv200) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or paclitaxel for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or paclitaxel for the specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][6]
Conclusion
The experimental evidence strongly suggests that this compound is a highly potent cytotoxic agent against chemoresistant cancer cells, particularly those that overexpress P-glycoprotein. Its unique mechanism of ATP depletion directly counters the primary resistance mechanism to paclitaxel. The lack of cross-resistance between this compound and paclitaxel, combined with this compound's efficacy in the nanomolar range against resistant cells, positions it as a compelling candidate for further preclinical and clinical investigation in the treatment of paclitaxel-refractory cancers.
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumvention of tumor multidrug resistance by a new annonaceous acetogenin: atemoyacin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Bullatacin compared to standard chemotherapeutic agents
Introduction
In the landscape of oncology drug development, natural compounds present a promising frontier. Among these, Bullatacin, a potent member of the annonaceous acetogenins, has garnered significant attention for its profound cytotoxic effects against a range of cancer cell lines, including those resistant to standard therapies.[1] This guide provides a comparative analysis of this compound's efficacy against established chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed experimental protocols for the cited studies.
Mechanism of Action: A Tale of Different Targets
The efficacy of an anticancer agent is fundamentally tied to its mechanism of action. This compound and standard chemotherapeutic drugs operate through distinct pathways to induce cancer cell death.
This compound: This natural compound's primary mode of action is the potent inhibition of the mitochondrial Complex I (NADH: ubiquinone oxidoreductase) in the electron transport chain.[2] This inhibition leads to a significant depletion of intracellular ATP, which is critical for the survival and proliferation of cancer cells, particularly those with high metabolic rates.[3] The disruption of mitochondrial function also triggers a cascade of events leading to apoptosis (programmed cell death), including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[][]
Standard Chemotherapeutic Agents:
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin's primary mechanism involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[2] This action prevents the resealing of DNA double-strand breaks, leading to a halt in replication and transcription, ultimately triggering apoptosis.[6]
-
Paclitaxel: A member of the taxane family, Paclitaxel works by stabilizing microtubules, preventing their depolymerization.[7][8] This interference with the normal dynamics of the microtubule cytoskeleton disrupts mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Cisplatin: This platinum-based drug covalently binds to DNA, forming intra- and inter-strand crosslinks, primarily with purine bases.[10][11] These DNA adducts obstruct DNA replication and repair mechanisms, inducing DNA damage and activating the apoptotic pathway.[12]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via inhibition of mitochondrial complex I.
Comparative In Vitro Efficacy: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for an agent's in vitro potency. The following tables summarize the IC50 values for this compound and standard chemotherapeutic agents against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | 2.7 ± 1.3 nmol/L[] |
| KB | Drug-Sensitive Oral Epidermoid Carcinoma | 2.5 ± 1.2 nmol/L[] |
| SW480 | Colon Cancer | ~10 nM[9] |
| HT-29 | Colon Cancer | ~7 nM[9] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Potently cytotoxic (specific IC50 not provided)[1] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents
| Agent | Cell Line | Cancer Type | IC50 (48h exposure unless noted) |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 8306 nM[13] |
| MDA-MB-231 | Breast Adenocarcinoma | 6602 nM[13] | |
| T47D | Breast Cancer | 202.37 ± 3.99 nM (24h)[14] | |
| Paclitaxel | MCF-7 | Breast Adenocarcinoma | 7.5 nM (24h)[15] |
| T47D | Breast Cancer | 1577.2 ± 115.3 nM (24h)[14] | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 nM[16] | |
| Cisplatin | HeLa | Cervical Cancer | 12.3 µM[14] |
| HepG2 | Hepatocellular Carcinoma | 7.7 µM[14] | |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.1 - 0.45 µg/ml[16] |
Comparative In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies in animal models provide crucial data on a compound's therapeutic potential in a whole organism.
Table 3: In Vivo Efficacy of this compound and Standard Chemotherapeutics
| Agent | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition |
| This compound | Mice | S180 and HepS xenografts | 15 µg/kg | 65.8% and 63.4% respectively[17] |
| This compound-rich extract | Mice | Hepatocellular tumors | Not specified | 69.55%[17] |
| Taxol (Paclitaxel) | Mice | S180 and HepS xenografts | 40 µg/kg | Less than this compound[17] |
| Doxorubicin | Mice | HeLa tumors | Not specified | Similar to Laherradurin and Cherimolin-2 (other acetogenins)[17] |
| Cyclophosphamide | Mice | Hepatocellular tumors | Not specified | Less than this compound-rich extract[17] |
Notably, this compound demonstrated superior tumor growth inhibition in mice at a lower dose compared to Taxol (Paclitaxel).[17]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for determining the IC50 of a compound.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells and induce apoptosis by treating with the desired compound for an appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The available data suggests that this compound is a highly potent anticancer agent, exhibiting cytotoxicity at nanomolar concentrations against a variety of cancer cell lines.[][9] Of particular significance is its efficacy against multidrug-resistant cell lines, a major challenge in current cancer chemotherapy.[1] In vivo studies further support its potential, demonstrating superior tumor growth inhibition compared to a standard drug like Paclitaxel.[17]
While the preclinical data is promising, it is crucial to acknowledge the need for more extensive, controlled clinical trials to fully ascertain the therapeutic potential and safety profile of this compound in humans. Its unique mechanism of action, targeting mitochondrial complex I, presents a compelling avenue for the development of novel cancer therapies, potentially in combination with existing agents to overcome drug resistance. Researchers and drug development professionals are encouraged to explore the therapeutic possibilities of this potent natural compound.
References
- 1. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
Bullatacin's Edge: A Comparative Analysis of its Efficacy in Overcoming Multidrug Resistance in Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bullatacin's performance against other anticancer drugs, with a focus on its effectiveness in multidrug-resistant (MDR) cancer cells. The information is supported by experimental data and detailed methodologies.
Executive Summary
This compound, a potent annonaceous acetogenin, demonstrates significant cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance. Experimental data consistently shows that this compound is effective at nanomolar concentrations and can overcome resistance to conventional chemotherapeutic agents like doxorubicin, vincristine, and vinblastine. Its primary mechanism of action involves the inhibition of mitochondrial complex I and NADH oxidase, leading to ATP depletion. This mode of action is particularly advantageous against MDR cancer cells that rely on ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), to expel anticancer drugs. Furthermore, this compound induces apoptosis through the intrinsic mitochondrial pathway and can trigger immunogenic cell death, highlighting its multifaceted antitumor activity.
Performance Comparison: this compound vs. Standard Anticancer Drugs
The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines, including sensitive and multidrug-resistant strains. The following tables summarize the 50% inhibitory concentration (IC50) values from key studies, providing a quantitative comparison with standard chemotherapeutic agents.
Table 1: Cytotoxicity of this compound against Multidrug-Resistant and Sensitive Breast Cancer Cells
| Compound | Cell Line | IC50 (µg/mL) | Resistance Factor |
| This compound | MCF-7/Adr (MDR) | 1.0 x 10⁻⁵ | 0.1 |
| MCF-7/wt (Sensitive) | 1.0 x 10⁻⁴ | ||
| Adriamycin | MCF-7/Adr (MDR) | > 1.0 | > 20 |
| MCF-7/wt (Sensitive) | 5.0 x 10⁻² | ||
| Vincristine | MCF-7/Adr (MDR) | > 1.0 | > 100 |
| MCF-7/wt (Sensitive) | < 1.0 x 10⁻² | ||
| Vinblastine | MCF-7/Adr (MDR) | > 1.0 | > 100 |
| MCF-7/wt (Sensitive) | < 1.0 x 10⁻² |
Data sourced from Oberlies et al., Cancer Letters, 1997.[1] The resistance factor is calculated as the ratio of IC50 in the resistant cell line to the IC50 in the sensitive cell line. A resistance factor less than 1 indicates that the resistant cell line is more sensitive to the compound.
Table 2: Cytotoxicity of this compound and Doxorubicin against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nmol/L) |
| This compound | MCF-7/Dox (MDR Breast) | 0.60 |
| MCF-7 (Sensitive Breast) | 0.59 | |
| KBv200 (MDR Oral Epidermoid) | 0.04 | |
| KB (Sensitive Oral Epidermoid) | 0.04 | |
| Doxorubicin | MCF-7/Dox (MDR Breast) | 1,280 |
| MCF-7 (Sensitive Breast) | 85 | |
| KBv200 (MDR Oral Epidermoid) | 8,960 | |
| KB (Sensitive Oral Epidermoid) | 320 |
Data sourced from Liao et al., Acta Pharmacologica Sinica, 2005.[2]
Table 3: Cytotoxicity of this compound against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | SW480 | ~10 |
| HT-29 | ~7 |
Data sourced from a 2021 study on this compound-induced immunogenic cell death.[3]
Mechanisms of Action and Overcoming Resistance
This compound's ability to circumvent multidrug resistance stems from its unique mechanism of action that targets fundamental cellular processes.
ATP Depletion and P-glycoprotein Inhibition
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cancer cell. This process is energy-dependent, requiring significant amounts of ATP. This compound inhibits Complex I of the mitochondrial electron transport chain and the NADH oxidase of the plasma membrane in tumor cells.[4][5] This dual inhibition severely depletes intracellular ATP levels.[1] In MDR cells with high energy demands due to P-gp activity, this ATP depletion cripples the efflux pump, leading to the intracellular accumulation of the drug and subsequent cell death.[1]
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4] Treatment with this compound leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm).[4][6] This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[4][6]
Induction of Immunogenic Cell Death
Recent studies have shown that this compound can induce immunogenic cell death (ICD) in colon cancer cells.[3] This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high-mobility group box 1 (HMGB1), and the surface exposure of calreticulin (CRT). These molecules act as signals to the immune system, promoting the recruitment and activation of antigen-presenting cells and subsequent T-cell mediated antitumor immunity. The induction of ICD is linked to the activation of the endoplasmic reticulum stress (ERS) signaling pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-resistance studies of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MCF-7/Adr)
-
Culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include control wells with medium only (blank) and medium with vehicle (e.g., DMSO) but no drug.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
The presented data strongly supports the potential of this compound as a potent anticancer agent, particularly for the treatment of multidrug-resistant tumors. Its unique mechanism of action, centered on ATP depletion, provides a clear advantage over conventional chemotherapeutics that are susceptible to P-gp-mediated efflux. The ability of this compound to induce apoptosis and immunogenic cell death further enhances its therapeutic promise. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kysu.edu [kysu.edu]
- 3. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound, a potent antitumor acetogenin: inhibition of NADH oxidase activity of HeLa and HL-60, but not liver, plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mitochondrial-Dependent Apoptosis Pathway of Bullatacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bullatacin, a potent Annonaceous acetogenin, and its role in inducing mitochondrial-dependent apoptosis. We will explore the experimental data validating this pathway, compare its efficacy with other compounds, and provide detailed protocols for key validation experiments.
Introduction to this compound and Mitochondrial Apoptosis
This compound is a natural compound isolated from the Annonaceae family of plants, which has demonstrated significant antitumor activity.[1] One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death, through the intrinsic pathway, which is critically dependent on the mitochondria.[2][3][4] This pathway is a key target in cancer therapy, as its activation can selectively eliminate malignant cells.
The mitochondrial-dependent apoptosis pathway is initiated by various intracellular stresses, leading to the inhibition of mitochondrial complex I.[5][6] This results in a cascade of events, including the depletion of ATP, an increase in reactive oxygen species (ROS), and a decrease in the mitochondrial membrane potential (ΔΨm).[2][3] These changes trigger the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2][3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[2][3] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[2][3]
Comparative Analysis of Apoptosis Induction
The efficacy of this compound in inducing apoptosis has been evaluated in various cancer cell lines. Its performance can be compared with other acetogenins and standard chemotherapy drugs that also target the mitochondrial pathway.
Table 1: Comparative Cytotoxicity of this compound and Other Agents
| Compound | Cell Line | IC50 (Concentration for 50% Inhibition) | Citation(s) |
| This compound | SW480 (Colon Cancer) | ~10 nM | [4] |
| This compound | HT-29 (Colon Cancer) | ~7 nM | [4] |
| This compound | A549 (Lung Cancer) | 10^4-10^5 times more potent than Doxorubicin | [1] |
| This compound | MCF-7 (Breast Cancer) | 10^4-10^5 times more potent than Doxorubicin | [1] |
| This compound | L1210 (Murine Leukemia) | 300 times more effective than Taxol | [1] |
| Squamocin | T24 (Bladder Cancer) | Not specified | [1] |
| Doxorubicin | A549, MCF-7 | - | [1] |
| Taxol | L1210 | - | [1] |
Table 2: Key Events in this compound-Induced Mitochondrial Apoptosis
| Parameter | Cell Line | Treatment | Observation | Citation(s) |
| Apoptosis Rate | KB & KBv200 | 20 nmol/L this compound | 48.1% & 46.5% Annexin V-positive cells | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | KBv200 | Concentration-dependent | Downregulation | [2][3] |
| Reactive Oxygen Species (ROS) | KBv200 | Concentration-dependent | Upregulation | [2][3] |
| Cytochrome c Release | KBv200 | This compound treatment | Release from mitochondria observed | [2][3] |
| Caspase-9 Activation | KBv200 | This compound treatment | Cleavage observed | [2][3] |
| Caspase-3 Activation | KBv200 | This compound treatment | Cleavage observed | [2][3] |
| PARP Cleavage | KBv200 | This compound treatment | Cleavage observed | [2][3] |
| Caspase-8 Activation | KBv200 | This compound treatment | Not observed | [2][3] |
| Bcl-2 & Bax Expression | KBv200 | This compound treatment | No significant alteration | [2] |
Signaling Pathway and Experimental Workflow
Diagram 2: Experimental Workflow for Validating this compound's Apoptotic Pathway
Caption: Workflow for validating mitochondrial apoptosis.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to validate the mitochondrial-dependent apoptosis pathway. Specific details may need to be optimized for different cell lines and laboratory conditions.
Cell Viability and Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment. Treat cells with varying concentrations of this compound or a vehicle control for the desired time periods.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: A decrease in ΔΨm is a hallmark of early apoptosis. Fluorescent dyes such as JC-1 can be used to measure these changes. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for Annexin V staining.
-
Staining: After treatment, incubate the cells with JC-1 dye (typically 5-10 µg/mL) at 37°C for 15-30 minutes in the dark.
-
Washing: Wash the cells twice with cold PBS.
-
Analysis: Analyze the cells by flow cytometry. The ratio of red to green fluorescence is used to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect the expression levels and cleavage of key proteins in the apoptotic cascade.
Protocol:
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing a protease inhibitor cocktail. For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-9, cleaved caspase-3, cleaved PARP, cytochrome c, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The experimental evidence strongly supports the role of this compound as a potent inducer of mitochondrial-dependent apoptosis. Its ability to target mitochondrial complex I initiates a well-defined cascade of events leading to programmed cell death. This makes this compound and other acetogenins promising candidates for further investigation in cancer therapy. The protocols and comparative data presented in this guide provide a framework for researchers to further validate and explore the therapeutic potential of compounds that target the intrinsic apoptotic pathway.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bullatacin Analogs and Their Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Bullatacin and its synthetic analogs, supported by experimental data. This compound, a potent annonaceous acetogenin, and its derivatives have garnered significant interest for their profound cytotoxic effects against a range of cancer cell lines.
The primary mechanism of action for this compound and its analogs is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][2] This disruption of cellular respiration leads to a depletion of ATP, the cell's primary energy currency, ultimately triggering apoptosis (programmed cell death).[1][3] Analogs of this compound have been synthesized with modifications to the core structure, including the tetrahydrofuran (THF) rings and the α,β-unsaturated γ-lactone moiety, in an effort to enhance potency, selectivity, and drug-like properties.[4]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of this compound and several of its key analogs against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.
| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | L1210 | Leukemia | < 0.001 | [4] |
| HT-29 | Colon Cancer | 0.007 | [3] | |
| SW480 | Colon Cancer | 0.010 | [3] | |
| 2.2.15 (HepG2) | Hepatoma | 0.0078 | [5] | |
| KBv200 | Multidrug-Resistant | 0.005-0.020 | [1] | |
| Bullatacinone | L1210 | Leukemia | < 0.001 | [4] |
| Annonacin | L1210 | Leukemia | 0.005 | [4] |
| Catechol Analog (14a) | L1210 | Leukemia | 0.05 | [4] |
| Ethylene Glycol Analog | L1210 | Leukemia | > 10 | [4] |
| Polyether Analog (22c) | HCT-8 | Colon Cancer | Potent Activity | [4] |
| HT-29 | Colon Cancer | Potent Activity | [4] | |
| (4R)-hydroxyl Polyether Analog (24c) | HCT-8 | Colon Cancer | ~15x more potent than 22c | [4] |
| Dihydroxy-cohinbin A (93) | Bovine Heart Mitochondria | (Complex I Inhibition) | Nanomolar range (weaker than this compound) | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (this compound and its analogs) is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells containing medium with and without the solvent are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and a general experimental workflow for assessing cytotoxicity.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General workflow for cytotoxicity assessment.
References
- 1. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Independent Verification of Bullatacin's Effect on ATP Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial Complex I inhibitor, bullatacin, with other well-characterized inhibitors, rotenone and piericidin A. The focus is on their effects on ATP synthesis, supported by available experimental data and detailed methodologies for independent verification.
Introduction
This compound, a member of the annonaceous acetogenins, is a potent natural compound that has garnered significant interest for its cytotoxic and antitumor properties.[1][2][3] The primary mechanism of action for this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis and ultimately, apoptosis.[4][5] This guide compares this compound's efficacy in inhibiting ATP synthesis with that of two other classical Complex I inhibitors: rotenone and piericidin A.
Comparative Analysis of Complex I Inhibitors
| Inhibitor | Target | Organism/Cell Line | Endpoint | IC50 / Effective Concentration | Reference |
| This compound | Cytotoxicity | KB and KBv200 cells | Cell Proliferation | 2.5 ± 1.2 nM / 2.7 ± 1.3 nM | [2] |
| Cytotoxicity | Human Hepatocarcinoma 2.2.15 cells | Cell Proliferation | 7.8 ± 2.5 nM (ED50) | [3] | |
| Complex I Inhibition | - | - | Stronger than rotenone or piericidin A | [6] | |
| Rotenone | Mitochondrial Respiration | HL-60 cells | Oxygen Consumption | Inhibition detectable at 10 nM | [7] |
| ATP Levels | HL-60 cells | Cellular ATP | Significant decrease at >100 nM | [7] | |
| Mitochondrial Respiration | Porcine Oocytes | ATP Production | Decreased at 3 µM | [5] | |
| Piericidin A | Mitochondrial Respiration | Human Retinal Pigment Epithelium cells | Oxygen Consumption | Inhibition observed at 1 µM | [8] |
| Mitochondrial Respiration | Bone Marrow-Derived Macrophages | Oxygen Consumption | Inhibition observed at 100 nM and 500 nM | [9] |
Mechanism of Action and Signaling Pathway
This compound, rotenone, and piericidin A all target Complex I of the mitochondrial electron transport chain, albeit with potentially different binding affinities and sites. The inhibition of Complex I blocks the transfer of electrons from NADH to ubiquinone. This disruption has two major consequences: a halt in the pumping of protons from the mitochondrial matrix to the intermembrane space, which dissipates the proton motive force required for ATP synthase to produce ATP, and an increase in the production of reactive oxygen species (ROS) due to the back-up of electrons. The subsequent depletion of cellular ATP and increased oxidative stress trigger downstream apoptotic pathways.
Caption: Inhibition of Complex I by this compound, Rotenone, and Piericidin A.
Experimental Protocols for Independent Verification
To facilitate independent verification and direct comparison, the following detailed experimental protocols are provided.
Isolation of Mitochondria
A standardized mitochondrial isolation protocol is crucial for reproducible results. The following is a general procedure adaptable for cultured cells or tissues.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Harvest cells or finely mince tissue.
-
Wash with ice-cold PBS.
-
Resuspend in hypotonic isolation buffer and incubate on ice.
-
Homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).
Measurement of ATP Synthesis Inhibition
The luciferin-luciferase bioluminescence assay is a highly sensitive method for quantifying ATP.
Materials:
-
ATP Bioluminescence Assay Kit (containing luciferin, luciferase, and ATP standards)
-
Mitochondrial Assay Buffer (e.g., 125 mM KCl, 10 mM HEPES, 5 mM MgCl2, 2 mM K2HPO4, pH 7.4)
-
Substrates for Complex I-driven respiration (e.g., 5 mM pyruvate and 5 mM malate)
-
ADP
-
This compound, Rotenone, Piericidin A stock solutions
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the mitochondrial assay buffer, substrates, and isolated mitochondria (e.g., 10 µg of mitochondrial protein).
-
Add varying concentrations of the inhibitors (this compound, rotenone, or piericidin A) to the reaction mixture and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate ATP synthesis by adding a known concentration of ADP (e.g., 0.5 mM final concentration).
-
Immediately measure the rate of ATP production by monitoring the luminescence signal over time using a luminometer.[10]
-
Generate an ATP standard curve to convert the luminescence readings to ATP concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
High-resolution respirometry can be used to assess the direct impact of the inhibitors on Complex I activity.
Materials:
-
High-resolution respirometer (e.g., Oroboros O2k)
-
Respiration Medium (e.g., MiR05)
-
Substrates for Complex I (e.g., pyruvate, malate, glutamate)
-
ADP
-
This compound, Rotenone, Piericidin A stock solutions
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add the respiration medium to the chambers and allow it to equilibrate.
-
Add the isolated mitochondria to the chambers.
-
Measure the basal respiration rate (State 2).
-
Add the Complex I substrates and ADP to measure the active respiration rate (State 3).
-
Titrate increasing concentrations of the inhibitors (this compound, rotenone, or piericidin A) into the chambers and record the corresponding decrease in oxygen consumption rate.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value for oxygen consumption.
Caption: Workflow for comparing Complex I inhibitors.
Conclusion
References
- 1. This compound triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Mitochondrial Respiration Impairs Nutrient Consumption and Metabolite Transport in Human Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maximal ATP production in isolated mitochondria [bio-protocol.org]
A Comparative Analysis of Bullatacin's Efficacy: In Vitro Potency vs. In Vivo Therapeutic Effects
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Bullatacin, a potent Annonaceous acetogenin, for researchers, scientists, and professionals in drug development. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Executive Summary
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines in vitro, with IC50 values often in the nanomolar range. Its primary mechanism of action involves the inhibition of the mitochondrial electron transport chain's Complex I, leading to ATP depletion and subsequent apoptosis. Furthermore, recent studies have revealed its ability to induce immunogenic cell death (ICD) via the endoplasmic reticulum stress (ERS) pathway. In vivo studies corroborate its anti-tumor potential, showing significant tumor growth inhibition in various animal models. This guide will delve into the specifics of these findings.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on this compound's efficacy from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / ED50 | Reference |
| SW480 | Colon Cancer | ~10 nM | [1][2] |
| HT-29 | Colon Cancer | ~7 nM | [1][2] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | More effective than Adriamycin | [3] |
| KBv200 | Multidrug-Resistant Epidermoid Carcinoma | ~2.7 nmol/L | [4] |
| KB | Drug-Sensitive Epidermoid Carcinoma | ~2.5 nmol/L | [4] |
| 2.2.15 | Human Hepatocarcinoma (HBV-transfected) | 7.8 ± 2.5 nM | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| Mice | H22 Hepatoma | 25 and 50 µg/kg (five doses) | ~61% | [6] |
| Mice | Hepatocellular Tumors | Not specified (as part of an extract) | Up to 69.55% | [7] |
| Athymic Mice | A2780 Ovarian Cancer Xenografts | 25 µg/kg | Significant inhibition | [1][8] |
| Normal Mice | L1210 Murine Leukemia | Not specified | Potent antitumor agent | [8] |
Mechanism of Action: Signaling Pathways
This compound's cytotoxic effects are primarily mediated through two interconnected pathways: the induction of apoptosis via mitochondrial inhibition and the triggering of immunogenic cell death through endoplasmic reticulum stress.
Mitochondrial-Dependent Apoptosis
This compound is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[8] This inhibition leads to a significant depletion of intracellular ATP, disrupting the energy supply of cancer cells. The resulting mitochondrial dysfunction triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases. This mechanism is particularly effective against multidrug-resistant (MDR) cancer cells, as their resistance mechanisms are often ATP-dependent.[3][4]
Caption: this compound-induced mitochondrial-dependent apoptosis pathway.
Endoplasmic Reticulum Stress (ERS) and Immunogenic Cell Death (ICD)
This compound has been shown to induce immunogenic cell death (ICD) in colon cancer cells by activating the endoplasmic reticulum stress (ERS) signaling pathway.[1] ERS leads to the activation of three key transmembrane proteins: PERK, IRE1, and ATF6. This cascade results in the cell-surface exposure of "eat me" signals like calreticulin (CRT) and HSP90, and the release of "find me" signals such as ATP and HMGB1. These damage-associated molecular patterns (DAMPs) promote the phagocytosis of dying cancer cells by antigen-presenting cells (APCs), thereby stimulating an anti-tumor immune response.[1]
Caption: this compound-induced Endoplasmic Reticulum Stress leading to Immunogenic Cell Death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (CCK-8/MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells (e.g., SW480, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 1 nM to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using CCK-8 or MTT assay.
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A2780 ovarian cancer cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, this compound-treated groups).
-
Drug Administration: Administer this compound (e.g., 25 µg/kg) or the vehicle control to the mice via a specified route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition percentage for the treated groups relative to the control group.
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
The collective evidence from both in vitro and in vivo studies strongly supports the potential of this compound as a potent anti-cancer agent. Its high cytotoxicity against a variety of cancer cell lines, including multidrug-resistant strains, is a significant advantage. The dual mechanism of inducing both apoptosis and immunogenic cell death suggests a multifaceted approach to tumor eradication. While the in vivo studies have demonstrated significant tumor growth inhibition at relatively low doses, further research into its pharmacokinetic and toxicological profiles is warranted to optimize its therapeutic index for potential clinical applications. This guide provides a foundational understanding for researchers looking to explore the promising therapeutic avenues of this compound.
References
- 1. This compound triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The Annonaceous acetogenin this compound is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of this compound: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bullatacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic compounds like Bullatacin are critical for ensuring laboratory safety and environmental protection. This compound, a member of the annonaceous acetogenins, is recognized for its potent cytotoxic and antitumor activities, which also classify it as a hazardous substance requiring stringent disposal protocols.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and contaminated materials, aligning with general best practices for cytotoxic waste management.
Immediate Safety and Handling Precautions
Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.[2][3] Before initiating any procedure, it is imperative to consult your institution's specific safety protocols for handling cytotoxic compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as double-layered nitrile gloves.
-
Body Protection: A laboratory coat, preferably disposable.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder, use a NIOSH-approved respirator in a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound and associated contaminated materials. The primary method for the ultimate disposal of cytotoxic waste is high-temperature incineration to ensure complete destruction.[3][5][6]
Step 1: Waste Segregation at the Point of Generation
All materials that have come into contact with this compound must be segregated from general laboratory waste immediately.[7][8] This includes:
-
Unused or expired this compound solid compound or solutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks, culture plates).
-
Contaminated consumables (e.g., gloves, bench paper, wipes).
-
Solvents and solutions used to dissolve or rinse this compound.
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent leaks, spills, and exposure.[2][6] Use designated, clearly labeled containers for each waste type.
-
Solid Waste: Collect all contaminated solid materials in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with "Cytotoxic Waste" and the chemical name "this compound".[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof waste container. The container should be compatible with the solvents used. Clearly label the container with "Cytotoxic Liquid Waste," the chemical name "this compound," and the solvent(s).[8]
-
Sharps Waste: Any contaminated sharps, such as needles, syringes, or broken glassware, must be disposed of in a designated, puncture-resistant sharps container also labeled as "Cytotoxic Waste".[5][9][10]
Step 3: Decontamination of Work Surfaces
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. A common practice for cytotoxic compounds involves a two-step process:
-
Initial Cleaning: Wipe the surface with a detergent solution.[7]
-
Final Decontamination: Follow with a suitable solvent rinse (e.g., 70% isopropyl alcohol) to remove chemical residues.[7] All cleaning materials used must be disposed of as cytotoxic solid waste.
Step 4: Storage and Labeling
Store sealed and labeled cytotoxic waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic until collection by your institution's Environmental Health and Safety (EHS) department.[8] Ensure all labels are accurate and clearly visible.[9]
Step 5: Final Disposal
Follow your institution's procedures for scheduling a pickup by trained EHS personnel.[7] Do not attempt to dispose of this compound waste down the drain or in the regular trash.[8] The standard and required method for the final destruction of cytotoxic waste is high-temperature incineration.[3][6]
Data Presentation: Cytotoxic Waste Management Summary
| Waste Type | Container Specification | Labeling Requirements | Disposal Route |
| Solid Waste | Leak-proof, puncture-resistant container with a secure lid.[3] | "Cytotoxic Waste", "this compound" | High-Temperature Incineration via EHS |
| Liquid Waste | Sealed, shatter-proof, chemically compatible container.[8] | "Cytotoxic Liquid Waste", "this compound", List of Solvents | High-Temperature Incineration via EHS |
| Sharps Waste | Puncture-resistant sharps container.[9][10] | "Cytotoxic Sharps Waste", "this compound" | High-Temperature Incineration via EHS |
| PPE | Leak-proof, puncture-resistant container with a secure lid.[5] | "Cytotoxic Waste", "this compound" | High-Temperature Incineration via EHS |
Experimental Protocols
Protocol for Surface Decontamination after this compound Use
-
Preparation: Ensure all necessary PPE is worn. Prepare a detergent solution (e.g., 1% sodium dodecyl sulfate in water) and 70% isopropyl alcohol (IPA).
-
Initial Wipe: Moisten a low-lint wipe with the detergent solution. Wipe the entire contaminated surface in a single, unidirectional motion.[7]
-
Dispose of Wipe: Dispose of the wipe in the designated cytotoxic solid waste container.
-
Rinse: Moisten a new wipe with sterile water to rinse away any residual detergent, again using a unidirectional motion. Dispose of this wipe in the cytotoxic waste container.
-
Final Decontamination: Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique.[7]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully doff and dispose of all PPE in the designated cytotoxic waste container.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final destruction.
References
- 1. researchgate.net [researchgate.net]
- 2. acewaste.com.au [acewaste.com.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. cleanaway.com.au [cleanaway.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. flinnsci.com [flinnsci.com]
Safe Handling and Disposal of Bullatacin: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Handling of Bullatacin, a Potent Annonaceous Acetogenin.
Core Safety Precautions
Given its biological activity, all materials contaminated with this compound should be treated as hazardous chemical waste.[1] It is imperative to avoid all personal contact with this compound. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Always wash hands thoroughly after handling.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory | Wear a self-contained breathing apparatus or a respirator with an appropriate filter for organic vapors and dusts.[3] | To prevent inhalation of dust or aerosols, which can be fatal. |
| Hand | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye/Face | Safety glasses with side-shields or goggles, and a face shield. | To protect eyes and face from splashes and dust. |
| Body | A lab coat, potentially a chemically resistant apron or full-body suit depending on the scale of work. | To prevent contamination of personal clothing. |
Operational Plan: Handling and Experimental Protocol
All work with this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary equipment: analytical balance, weighing paper, spatula, vials with caps, and appropriate solvents (e.g., DMSO, ethanol).
-
Don the required personal protective equipment as detailed in the table above.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of solid this compound on an analytical balance inside the fume hood.
-
Use anti-static weighing paper to minimize the dispersal of the powder.
-
Avoid creating dust.[3]
-
-
Solubilization:
-
Transfer the weighed this compound to a labeled vial.
-
Add the desired solvent to the vial to dissolve the compound. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2]
-
Cap the vial securely and mix gently until the solid is completely dissolved.
-
-
Storage:
Emergency Procedures
Spill Response:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[3]
-
Sweep up the absorbed material and place it in a closable, labeled container for disposal.[3]
-
Clean the spill area thoroughly.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, have the victim drink water (two glasses at most). Consult a physician immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, lab coats, absorbent pads, weighing papers) in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically resistant hazardous waste container.[1] Do not dispose of down the drain.[3]
-
Sharps Waste: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.[1]
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1] Store waste in a designated, secure, and well-ventilated area. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[1]
Quantitative Data
The following table summarizes key quantitative data related to the bioactivity of this compound.
| Data Point | Value | Cell Line/Context |
| ED50 (Effective Dose, 50%) | 7.8 +/- 2.5 nM (on day 1 of exposure) | 2.2.15 cells (HBV DNA transfected human hepatocarcinoma) |
| IC50 (Inhibitory Concentration, 50%) | 54.8 nM | Mitochondrial complex I |
| Treatment Concentration | 10 nM | SW480 and HT-29 colon cancer cells (to induce apoptosis) |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
